molecular formula C16H13N B11886311 4-Benzylisoquinoline

4-Benzylisoquinoline

Cat. No.: B11886311
M. Wt: 219.28 g/mol
InChI Key: MXOJQXCHSCJYKX-UHFFFAOYSA-N
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Description

4-Benzylisoquinoline is a fundamental organic compound that serves as the core structural scaffold for a vast and pharmacologically significant class of naturally occurring Benzylisoquinoline Alkaloids (BIAs) . This versatile chemical structure consists of an isoquinoline ring linked to a benzyl group, forming a backbone from which numerous complex alkaloids are biosynthesized in plants such as those in the Papaveraceae family (e.g., opium poppy) and the genus Corydalis . Researchers value this compound and its derivatives for their role as critical intermediates in studying and enzymatically synthesizing a wide array of bioactive molecules . The benzylisoquinoline nucleus is a precursor to alkaloids with diverse mechanisms of action and research applications, including analgesics like morphine and codeine, antimicrobials like berberine, and anti-cancer agents like noscapine . Modern research leverages this core structure in synthetic biology and enzymatic cascade strategies to produce both natural and novel non-natural halogenated alkaloids, highlighting its ongoing importance in medicinal chemistry and drug discovery . This product, this compound, is provided as a high-purity chemical reference standard to support these advanced research endeavors. FOR RESEARCH USE ONLY. Not intended for any human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H13N

Molecular Weight

219.28 g/mol

IUPAC Name

4-benzylisoquinoline

InChI

InChI=1S/C16H13N/c1-2-6-13(7-3-1)10-15-12-17-11-14-8-4-5-9-16(14)15/h1-9,11-12H,10H2

InChI Key

MXOJQXCHSCJYKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CN=CC3=CC=CC=C32

Origin of Product

United States

Biosynthetic Pathways and Enzymology of Benzylisoquinoline Alkaloids

Precursor Metabolism and Initial Condensation Reactions

The journey towards BIA formation is initiated by the metabolic processing of a key amino acid, leading to the generation of reactive intermediates that are then condensed by specific enzymes.

The amino acid L-tyrosine serves as the universal and fundamental starting material for the biosynthesis of nearly all benzylisoquinoline alkaloids frontiersin.orgroyalsocietypublishing.orggenome.jpresearchgate.netrsc.orgfrontiersin.orgnih.govcaltech.edufrontiersin.orgmdpi.comresearchgate.net. Synthesized via the shikimate pathway, L-tyrosine is not only a building block for proteins but also a crucial precursor for a wide array of specialized metabolites, including BIAs and other alkaloid classes royalsocietypublishing.orgrsc.orgfrontiersin.org.

L-tyrosine is converted into two primary building blocks required for BIA synthesis: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). These conversions involve distinct enzymatic steps.

Dopamine Synthesis: Dopamine is typically formed from L-tyrosine through two main routes. One pathway involves the hydroxylation of L-tyrosine to L-DOPA, followed by the decarboxylation of L-DOPA by L-tyrosine/L-DOPA decarboxylase (TYDC) royalsocietypublishing.orgfrontiersin.orgnih.gov. Alternatively, L-tyrosine can first be decarboxylated by TYDC to form tyramine, which is then hydroxylated to yield dopamine royalsocietypublishing.orgrsc.orgnih.govcaltech.edumdpi.comresearchgate.net. The specific enzymes responsible for the hydroxylation steps in plants remain largely uncharacterized frontiersin.orgnih.gov.

4-Hydroxyphenylacetaldehyde (4-HPAA) Synthesis: The formation of 4-HPAA from L-tyrosine can occur through several proposed mechanisms. One route involves the transamination of L-tyrosine by tyrosine aminotransferase (TAT) to produce 4-hydroxyphenylpyruvate, which is subsequently decarboxylated by an as-yet-unidentified enzyme to yield 4-HPAA rsc.orgnih.gov. Another proposed pathway suggests a more direct conversion of L-tyrosine to 4-HPAA via decarboxylation and oxidative deamination, potentially catalyzed by 4-hydroxyphenylacetaldehyde synthase (4HPAAS) nih.gov.

Table 1: Precursor Derivation Pathways from L-Tyrosine

Amino Acid PrecursorIntermediate Metabolite(s)Key Enzyme(s)Reaction Type(s)
L-TyrosineL-DOPAHydroxylase (unidentified)Hydroxylation
L-DOPADopamineTYDC (Tyrosine/DOPA decarboxylase)Decarboxylation
L-TyrosineTyramineTYDC (Tyrosine/DOPA decarboxylase)Decarboxylation
TyramineDopamineHydroxylase (unidentified)Hydroxylation
L-Tyrosine4-HydroxyphenylpyruvateTAT (Tyrosine Aminotransferase)Transamination
4-Hydroxyphenylpyruvate4-HPAADecarboxylase (unidentified)Decarboxylation
L-Tyrosine4-HPAA4HPAAS (4-Hydroxyphenylacetaldehyde synthase)Decarboxylation-Oxidative Deamination (proposed)

The pivotal step that establishes the basic 1-benzylisoquinoline (B1618099) core structure involves the enzyme Norcoclaurine Synthase (NCS). NCS catalyzes a Pictet-Spengler condensation between dopamine and 4-HPAA frontiersin.orgroyalsocietypublishing.orgfrontiersin.orgresearchgate.netoup.comscielo.org.cojaveriana.edu.coresearchgate.netnih.govbbk.ac.ukbbk.ac.uknih.gov. This reaction is considered the first committed step in the biosynthesis of BIAs and is essential for generating the foundational scaffold royalsocietypublishing.orgfrontiersin.orgresearchgate.netbbk.ac.ukbbk.ac.uknih.gov. The reaction proceeds via the formation of an iminium ion intermediate, followed by an intramolecular cyclization event researchgate.netnih.govnih.gov.

The enzymatic activity of NCS is highly specific, leading to the formation of the (S)-enantiomer of norcoclaurine royalsocietypublishing.orgfrontiersin.orgresearchgate.netoup.comresearchgate.netnih.govbbk.ac.ukbbk.ac.uknih.gov. This product, (S)-norcoclaurine, is recognized as the primary structural precursor for all subsequent BIA biosynthesis pathways researchgate.net. The stereoselective nature of this reaction ensures the production of a single isomer of the tetrahydroisoquinoline product, which is critical for the downstream enzymatic processes bbk.ac.uk.

The stereospecificity of NCS is a defining characteristic of its catalytic function researchgate.netoup.comresearchgate.netnih.govbbk.ac.ukbbk.ac.uknih.gov. By producing the (S)-enantiomer, NCS dictates the stereochemistry of the nascent BIA scaffold, a feature that is paramount for the biological activity and further metabolic transformations of the resulting alkaloids researchgate.netresearchgate.netnih.govbbk.ac.uk. NCS operates as a bifunctional catalyst, utilizing both acidic and basic amino acid residues within its active site to facilitate the complex reaction mechanism nih.govnih.gov. Furthermore, studies indicate that NCS can exhibit kinetic resolution of aldehydes, accepting a variety of substrates and leading to the formation of tetrahydroisoquinolines (THIQs) with well-defined stereocenters researchgate.netbbk.ac.uk.

Table 2: Key Enzymes and Reactions in Early BIA Biosynthesis

Enzyme NameSubstratesProduct(s)Reaction Type(s)Key Role
TYDC (Tyrosine/DOPA Decarboxylase)L-Tyrosine or L-DOPATyramine or DopamineDecarboxylationInitial decarboxylation step in dopamine formation
NCS (Norcoclaurine Synthase)Dopamine and 4-Hydroxyphenylacetaldehyde (4-HPAA)(S)-NorcoclaurinePictet-Spengler condensation, CyclizationFirst committed step, forms the basic 1-benzylisoquinoline core, stereoselective
TAT (Tyrosine Aminotransferase)L-Tyrosine4-HydroxyphenylpyruvateTransaminationInvolved in one pathway for 4-HPAA precursor formation
4HPAAS (4-Hydroxyphenylacetaldehyde Synthase)L-Tyrosine4-HPAADecarboxylation-Oxidative Deamination (proposed)Alternative pathway for 4-HPAA formation

Following the formation of (S)-norcoclaurine, subsequent enzymatic modifications, including methylation and hydroxylation reactions, transform it into (S)-reticuline frontiersin.orggenome.jpfrontiersin.orgresearchgate.netoup.com. (S)-Reticuline is a pivotal intermediate and a critical branch-point in the BIA biosynthetic pathway frontiersin.orgnih.govroyalsocietypublishing.orgfrontiersin.orgoup.comnih.gov. From this molecular hub, metabolic flux diverges to produce a vast array of structurally diverse alkaloids, including those belonging to the morphinan (B1239233), aporphine (B1220529), and protoberberine classes frontiersin.orgnih.govfrontiersin.orgoup.com.

Compound List:

4-Hydroxyphenylacetaldehyde (4-HPAA)

4-Hydroxyphenylpyruvate

4-Hydroxyphenylacetaldehyde synthase (4HPAAS)

Dopamine

L-DOPA

L-Tyrosine

Norcoclaurine synthase (NCS)

(S)-Norcoclaurine

(S)-Reticuline

TAT (Tyrosine Aminotransferase)

Tyramine

TYDC (Tyrosine/DOPA decarboxylase)

Norcoclaurine Synthase (NCS) Catalyzed Pictet-Spengler Condensation

Enzymatic Diversification and Structural Modifications

The biosynthesis of BIAs is a multi-step process that begins with the condensation of dopamine and 4-hydroxyphenylacetaldehyde, derived from tyrosine, to form (S)-norcoclaurine. This foundational molecule then undergoes a cascade of modifications, including hydroxylation, methylation, oxidation, and cyclization, catalyzed by a repertoire of specialized enzymes.

Methyltransferases (O-Methyltransferases and N-Methyltransferases)

Methyltransferases (MTs) are pivotal in BIA biosynthesis, catalyzing the transfer of a methyl group from S-adenosylmethionine (SAM) to specific oxygen (O-methylation) or nitrogen (N-methylation) atoms on the alkaloid backbone frontiersin.orgnih.gov. These reactions are critical for generating structural diversity and modulating the biological properties of BIAs frontiersin.orgnih.govnih.govresearchgate.net.

Many BIA methyltransferases exhibit remarkable substrate specificity, targeting particular hydroxyl or amine groups. However, some enzymes display regiopromiscuity, meaning they can methylate multiple positions or accept a broader range of substrates nih.govnih.gov.

NnOMT6 from Nelumbo nucifera (lotus) is an example of a regiopromiscuous O-methyltransferase (OMT). It catalyzes the methylation of phenylpropanoid, 1-benzylisoquinoline, aporphine, and protoberberine skeletons nih.govoup.comresearchgate.netnih.govresearcher.life. Specifically, it can methylate the 6-O or 7-O positions of monobenzylisoquinolines, the 6-O of aporphine skeletons, and the 2-O of protoberberine skeletons nih.govoup.comresearchgate.netnih.govresearcher.life.

In Corydalis yanhusuo, several OMTs have been characterized for their roles in BIA diversity. CyOMT2 efficiently methylates both the 4′- and 6-O positions of 1-benzylisoquinolines (1-BIAs). CyOMT6 catalyzes sequential methylations at the 9- and 2-positions of (S)-scoulerine, a key intermediate in tetrahydroprotoberberine biosynthesis. CyOMT5 preferentially methylates the 2-position of tetrahydroprotoberberines, while CyOMT7 targets the 6-position of 1-BIAs nih.gov.

N-methyltransferases (NMTs) also play crucial roles, such as the pavine (B1216701) NMT from Thalictrum flavum, which shows a preference for (±)-pavine and (S)-reticuline nih.gov. Tetrahydroprotoberberine NMTs (TNMTs), like GfTNMT from Glaucium flavum, exhibit stereoselective substrate recognition, favoring the (S)-cis configuration of protoberberine alkaloids nih.govscholaris.ca. NMT expansion has significantly contributed to BIA chemodiversity, particularly in the Ranunculales order researchgate.net.

The functional characterization of BIA methyltransferases typically involves heterologous expression in microbial hosts (e.g., yeast or E. coli), followed by in vitro enzymatic assays and site-directed mutagenesis studies frontiersin.orgnih.govresearchgate.netnih.govoup.comresearchgate.netnih.govfrontiersin.orgacs.org. These studies aim to elucidate enzyme kinetics, substrate scope, and catalytic mechanisms.

Engineering efforts focus on modifying these enzymes to enhance their catalytic efficiency, alter their substrate specificity, or broaden their acceptor scope. For instance, a specific mutation (N323A) in NnOMT6 resulted in a substantial increase in catalytic efficiency and a wider substrate range nih.govresearchgate.netnih.gov. Similarly, mutagenesis studies on Thalictrum flavum scoulerine (B1208951) 9-O-methyltransferase (TfS9OMT) have identified key residues responsible for regiospecificity, enabling the expansion of its substrate scope towards various 1-benzylisoquinoline substrates acs.org.

The three-dimensional structures of BIA methyltransferases, often determined through X-ray crystallography, provide critical insights into substrate recognition and catalytic mechanisms frontiersin.orgnih.govnih.govscholaris.caacs.orgmdpi.com. These enzymes typically possess an N-terminal dimerization domain and a C-terminal substrate-binding domain, often featuring a Rossmann fold for SAM binding frontiersin.orgmdpi.com.

The active site architecture, including specific amino acid residues, dictates substrate binding and catalytic activity. For example, in NnOMT6, residues such as D316, N130, L135, N176A, D269, and E328 were identified as critical for its O-methyltransferase activities nih.govresearchgate.netnih.gov. The shape and composition of the active site cavity play a significant role in determining substrate preference and regioselectivity acs.org. Comparative structural analyses of different NMTs and OMTs have revealed conserved motifs for SAM binding and subgroup-specific elements for substrate recognition, guiding efforts in enzyme engineering for chemoenzymatic synthesis and metabolic engineering nih.govnih.govscholaris.caacs.org.

Cytochrome P450 Monooxygenases (CYPs) in BIA Metabolism

Cytochrome P450 monooxygenases (CYPs) are a superfamily of heme-containing enzymes that play a central role in the oxidative metabolism of BIAs, catalyzing reactions such as hydroxylation, oxidation, and the formation of carbon-carbon (C-C) bonds nih.govoup.comoup.comfrontiersin.orgresearchgate.netfrontiersin.orgnih.govmdpi.comtandfonline.com. These modifications are essential for generating the structural diversity of BIAs, including the formation of new scaffolds and the activation of molecules for further reactions frontiersin.org.

Key CYP families implicated in BIA metabolism include:

CYP80 family: Enzymes like (S)-N-methylcoclaurine 3′-hydroxylase and berbamunine (B191780) synthase are involved in hydroxylation and C-O/C-C phenol (B47542) coupling reactions, initiating the formation of bisbenzylisoquinoline and aporphine alkaloids oup.comoup.comnih.gov.

CYP82 family: Members such as CYP82N4 are involved in aliphatic hydroxylation, for instance, at the C14 position of (S)-cis-N-methylstylopine, leading to protopine (B1679745) frontiersin.orgnih.govnih.gov. CYP82Y1 functions as N-methylcanadine 1-hydroxylase nih.gov. Other CYP82 members contribute to ring hydroxylations frontiersin.org.

CYP719 family: These enzymes are known for catalyzing the formation of methylenedioxy bridges, a common modification in BIAs frontiersin.orgoup.com. For example, CYP719A1 from Coptis japonica converts (S)-tetrahydrocolumbamine to (S)-canadine frontiersin.org. Salutaridine (B1681412) synthase (CYP719B) also catalyzes a critical C-C phenol coupling reaction oup.com.

CYPs can also mediate ring opening and rearrangement reactions, further diversifying BIA structures frontiersin.org. The identification and characterization of specific CYP genes, such as those involved in sanguinarine (B192314) biosynthesis, are crucial for understanding BIA metabolic pathways scholaris.ca.

FAD-Dependent Oxidoreductases

FAD-dependent oxidoreductases are another important class of enzymes involved in BIA structural modification. They utilize flavin adenine (B156593) dinucleotide (FAD) as a cofactor to catalyze oxidation-reduction reactions.

The Berberine (B55584) Bridge Enzyme (BBE) is a well-characterized FAD-dependent oxidoreductase unique for its ability to catalyze an intramolecular C-C bond formation between the phenyl moiety and the N-methyl group of various 1-benzylisoquinolines. This reaction yields protoberberine alkaloids oup.comoup.comfrontiersin.orgmdpi.com. BBE catalyzes the N-methyl cyclization on (S)-reticuline to form (S)-scoulerine, the fundamental framework for tetrahydroprotoberberine alkaloids frontiersin.org.

Other FAD-dependent homologs include (S)-Tetrahydroprotoberberine Oxidase (STOX) and Dihydrobenzophenanthridine Oxidase (DBOX) oup.comoup.com. DBOX, for instance, catalyzes the oxidation of dihydrosanguinarine (B1196270) to sanguinarine and can convert (R,S)-tetrahydropapaverine to papaverine (B1678415) oup.comoup.com.

These enzymes contribute significantly to the structural complexity of BIAs by forming critical C-C and C-O bonds, thereby establishing diverse alkaloid backbones oup.comoup.comfrontiersin.orgmdpi.com.

Table 1: Key Methyltransferases in Benzylisoquinoline Alkaloid Biosynthesis

Enzyme Name / FamilyPlant SourceTypePrimary Substrate(s)Key Modification/ProductCitation(s)
NnOMT6Nelumbo nuciferaOMT(S)-norcoclaurine, (S)-coclaurine, scoulerine6-O/7-O methylation of 1-BIAs, 6-O methylation of aporphines, 2-O methylation of protoberberines nih.govoup.comresearchgate.netnih.gov
CyOMT2Corydalis yanhusuoOMT1-BIAs4′-O and 6-O methylation nih.gov
CyOMT6Corydalis yanhusuoOMT(S)-scoulerineSequential 9- and 2-O methylation nih.gov
CyOMT5Corydalis yanhusuoOMTTetrahydroprotoberberinesPreferential 2-O methylation nih.gov
CyOMT7Corydalis yanhusuoOMT1-BIAsPreferential 6-O methylation nih.gov
Pavine NMTThalictrum flavumNMT(±)-pavine, (S)-reticulineN-methylation nih.gov
GfTNMTGlaucium flavumNMT(S)-cis-N-methylstylopineN-methylation of protoberberines nih.govscholaris.ca
CYP80B1/B3Eschscholzia californica, Papaver somniferumCYP(S)-N-methylcoclaurine3′-Hydroxylation oup.comoup.comnih.gov
CYP719A1Coptis japonicaCYP(S)-tetrahydrocolumbamineMethylenedioxy bridge formation (to (S)-canadine) frontiersin.orgoup.com
CYP82N4Eschscholzia californicaCYP(S)-cis-N-methylstylopineC14-Hydroxylation (leading to protopine) frontiersin.orgnih.govnih.gov

Table 2: Key Cytochrome P450s in Benzylisoquinoline Alkaloid Biosynthesis

Enzyme Name / FamilyKey Reaction Type(s)Example Substrate(s)Example Product(s)Citation(s)
CYP80 familyHydroxylation, C-O/C-C phenol coupling(S)-N-methylcoclaurine, (S)-reticulineBerbamunine, (S)-corytuberine oup.comoup.comnih.gov
CYP719 familyMethylenedioxy bridge formation, C-C phenol coupling(S)-tetrahydrocolumbamine, (S)-reticuline(S)-canadine, Salutaridine oup.comfrontiersin.orgoup.com
CYP82 familyHydroxylation, Ring opening/rearrangement(S)-cis-N-methylstylopineProtopine, Allocryptopine frontiersin.orgnih.govnih.gov
CYP82Y1HydroxylationN-methylcanadineN-methylcanadine 1-hydroxylated product nih.gov

Table 3: Key FAD-Dependent Oxidoreductases in Benzylisoquinoline Alkaloid Biosynthesis

Enzyme NameKey Reaction Type(s)Example Substrate(s)Example Product(s)Citation(s)
BBEIntramolecular C-C bond formation, N-methyl cyclization1-benzylisoquinolines, (S)-reticulineProtoberberine alkaloids, (S)-scoulerine oup.comoup.comfrontiersin.orgmdpi.com
DBOXOxidationDihydrosanguinarine, (R,S)-tetrahydropapaverineSanguinarine, Papaverine oup.comoup.com
STOXOxidation(S)-reticuline1,2-dehydroreticuline oup.comoup.com
Berberine Bridge Enzyme (BBE) and Intramolecular C-C Bond Formation

The Berberine Bridge Enzyme (BBE) is a critical flavoprotein oxidase that plays a pivotal role in the biosynthesis of tetrahydroprotoberberine alkaloids, a major class of BIAs frontiersin.orgwikipedia.orgnih.gov. BBE catalyzes the oxidative cyclization of (S)-reticuline, an important branch-point intermediate, to (S)-scoulerine frontiersin.orgnih.govd-nb.info. This reaction involves the formation of an intramolecular C-C bond, creating the characteristic "berberine bridge" wikipedia.orgnih.gov. This step is considered a key branch point in the synthesis of many BIAs, including those leading to berberine and sanguinarine frontiersin.orgwikipedia.orgscielo.org.mx. BBE is known to be bicovalently flavinylated, meaning its FAD cofactor is covalently linked to the protein, which influences its redox potential and catalytic efficiency nih.govnih.govplos.org. While BBE is central to the formation of the 1-benzylisoquinoline skeleton, its direct involvement in the synthesis of 4-benzylisoquinolines, where the benzyl (B1604629) group is at the 4-position, is not explicitly documented within the canonical BIA pathway.

Other Oxidoreductases (e.g., STOX, DBOX)

Other flavoprotein oxidases are also integral to BIA biosynthesis, often catalyzing later steps in the pathways.

(S)-Tetrahydroprotoberberine oxidase (STOX) : STOX catalyzes the four-electron oxidation of (S)-canadine to berberine and can also act on other tetrahydroprotoberberine alkaloids frontiersin.orgscielo.org.mxnih.govfrontiersin.orggenome.jp.

Dihydrobenzophenanthridine oxidase (DBOX) : DBOX is involved in the final steps of sanguinarine biosynthesis, catalyzing the two-electron oxidation of dihydrosanguinarine to sanguinarine frontiersin.orgcdnsciencepub.comnih.govnih.gov. DBOX has also been shown to oxidize other BIA subclasses, including protoberberines and 1-benzylisoquinolines like (R,S)-tetrahydropapaverine to papaverine nih.govnih.gov.

These enzymes, like BBE, are FAD-dependent oxidoreductases and contribute to the structural diversification of BIAs through oxidation and ring formation reactions oup.comnih.govnih.gov.

NADPH-Dependent Reductases and Other Enzyme Classes

Beyond oxidoreductases, a variety of other enzyme classes are crucial for BIA biosynthesis. These include:

NCS (Norcoclaurine Synthase) : Catalyzes the first committed step, the Pictet-Spengler condensation of dopamine and 4-HPAA frontiersin.orgnih.govcdnsciencepub.com.

Methyltransferases (O-methyltransferases, N-methyltransferases) : These enzymes, such as norcoclaurine 6-O-methyltransferase (6OMT), coclaurine (B195748) N-methyltransferase (CNMT), and reticuline (B1680550) N-methyltransferase (RNMT), are essential for adding methyl groups to hydroxyl and amine functionalities, modifying the alkaloid structure frontiersin.orgoup.comresearchgate.netnih.gov.

Cytochromes P450 (CYPs) : These enzymes are involved in hydroxylation and other oxidative modifications, contributing to the structural diversity of BIAs frontiersin.orgnih.govoup.comresearchgate.net.

NADPH-Dependent Reductases : Enzymes such as sanguinarine reductase (SanR) and codeinone (B1234495) reductase (COR) utilize NADPH as a cofactor to catalyze reduction reactions, for example, in the conversion of morphinone (B1233378) to morphine nih.govoup.comoup.com.

Genetic and Genomic Regulation of BIA Biosynthesis

The intricate pathways leading to diverse BIAs are under sophisticated genetic and genomic control, ensuring the precise production of these specialized metabolites.

Identification and Characterization of Biosynthetic Genes

Significant progress has been made in identifying and characterizing the genes encoding enzymes involved in BIA biosynthesis. Through techniques like radioactive tracing, enzyme isolation, molecular cloning, and functional genomics approaches such as virus-induced gene silencing (VIGS), numerous genes have been identified in model plants like Papaver somniferum (opium poppy) nih.govcdnsciencepub.comoup.comfrontiersin.orgresearchgate.netoup.comresearchgate.net. For instance, genes for BBE, STOX, NCS, and various methyltransferases have been cloned and characterized from species like Eschscholzia californica, Coptis japonica, and Papaver somniferum frontiersin.orgcdnsciencepub.comd-nb.infofrontiersin.orgpnas.org. The identification of these genes is crucial for understanding the molecular basis of BIA production and for metabolic engineering efforts nih.govresearchgate.net.

Gene Cluster Organization and Evolution (e.g., in Papaver somniferum)

In plants, genes encoding enzymes involved in the biosynthesis of specialized metabolites are often organized into biosynthetic gene clusters (BGCs) researchgate.netresearchgate.netfrontiersin.org. These clusters facilitate the coordinated expression and efficient production of complex molecules researchgate.netresearchgate.netfrontiersin.org. In Papaver somniferum, for example, genes for the biosynthesis of noscapine (B1679977) and morphine are found in distinct gene clusters on chromosome 11 oup.comresearchgate.netnih.govwhiterose.ac.uk. These clusters have evolved through gene duplication, rearrangement, and fusion events, contributing to the diversification and increased production of BIAs researchgate.netfrontiersin.orgnih.govwhiterose.ac.uk. The organization of these clusters is thought to enhance co-expression and spatiotemporal regulation of the pathway researchgate.netresearchgate.net.

Multilayered Regulatory Mechanisms (Biochemical, Genomic, Physiological)

The regulation of BIA biosynthesis is multilayered, encompassing biochemical, genomic, and physiological mechanisms oup.comresearchgate.netnih.gov.

Biochemical Regulation : This includes feedback inhibition by end products on early enzymes, substrate availability, and post-translational modifications of enzymes.

Genomic Regulation : This involves the transcriptional control of biosynthetic genes, often regulated by transcription factors (TFs) and microRNAs (miRNAs) oup.comoup.comnih.govresearchgate.net. For example, specific miRNAs like pso-miR2161 and pso-miR13 have been shown to target transcripts of key enzymes like 4′OMT2 and 7OMT in opium poppy, thereby modulating BIA production researchgate.net. TF families such as WRKY and MYB have also been implicated in the co-regulation of BIA gene clusters oup.com.

Physiological Regulation : BIA biosynthesis can be influenced by environmental cues such as wounding or pathogen attack, leading to the induction or suppression of specific pathway genes pnas.orgmdpi.com. Furthermore, in plants like opium poppy, BIA biosynthesis is spatially separated across different cell types (companion cells, sieve elements, and laticifers), requiring the translocation of intermediates and enzymes, adding another layer of physiological regulation oup.comoup.comnih.govresearchgate.netresearchgate.net.

Modern and Divergent Synthetic Strategies

Approaches for the Preparation of C-1 Substituted Isoquinolinesrsc.org

Several chemical routes are available for the synthesis of isoquinoline (B145761) derivatives substituted at the C-1 position. The Pictet-Spengler reaction, a classic method for forming tetrahydroisoquinolines (THIQs), can be adapted to yield C-1 substituted products. This reaction typically involves the condensation of a β-arylethylamine, such as dopamine, with an aldehyde, followed by cyclization. Subsequent oxidation can then furnish the aromatic isoquinoline system frontiersin.org. Systematic exploration of the alkyl chain length at the C-1 position has been conducted to understand structure-activity relationships frontiersin.org.

Reissert-type reactions offer another avenue for functionalizing isoquinolines, particularly for dearomatization strategies that can lead to the formation of cyclic α-aminophosphonates in an enantioselective manner, often employing anion-binding catalysis mdpi.comrsc.orgnih.gov. Furthermore, methods involving the condensation of lithiated imines with nitriles, followed by electrophilic trapping at the C-4 position, provide access to substituted isoquinolines nih.gov. Classical methods like the Bischler-Napieralski cyclization, followed by reduction, remain fundamental for constructing the isoquinoline core, serving as a precursor to many BIAs mdpi.comacs.org.

Table 1: Selected Chemical Synthesis Approaches for Substituted Isoquinolines

MethodKey Reagents/ConditionsSubstrate TypeProduct TypeNotes/YieldsCitation
Pictet-Spengler ReactionDopamine, Aldehydes, Acid catalystPrimary amines, aldehydesC-1 substituted Tetrahydroisoquinolines (THIQs)Biomimetic; subsequent oxidation can yield isoquinolines. Systematic C-1 chain exploration. frontiersin.org
Reissert-type ReactionVarious (e.g., silyl (B83357) phosphite, chiral catalysts)IsoquinolinesCyclic α-aminophosphonatesEnantioselective dearomatization, anion-binding catalysis. mdpi.comrsc.orgnih.gov
Condensation/TrappingLithiated o-tolualdehyde tert-butylimines, Nitriles, ElectrophilesAldimines, Nitriles4-substituted IsoquinolinesElectrophilic trapping at C-4 position. nih.gov
Bischler-Napieralski Cyclization/ReductionN-acyl-β-arylethylamines, dehydrating agents, reducing agentsN-acyl-β-arylethylaminesIsoquinolines / Tetrahydroisoquinolines (THIQs)Classical method for constructing the BIA core. mdpi.comacs.org
Palladium-Catalyzed IminoannulationPalladium catalyst, Internal Acetylenes, 2-haloarylaldehydesAcetylenes, HaloarylaldehydesIsoquinolines, PyridinesC-H bond activation strategies. acs.org

Total Synthesis Strategies for Complex BIA Architecturesfrontiersin.orggoogle.combeilstein-journals.orgpnas.org

The total synthesis of complex benzylisoquinoline alkaloids (BIAs) often involves multi-step sequences that build upon the fundamental isoquinoline or tetrahydroisoquinoline core. Strategies frequently employ a combination of established named reactions and modern synthetic techniques to assemble intricate molecular architectures.

Convergent chemoenzymatic approaches have proven highly effective for the synthesis of bisbenzylisoquinoline alkaloids (bisBIAs). These strategies often commence with the enzymatic stereoselective Pictet–Spengler reaction to generate enantiopure benzylisoquinoline monomers. These monomers are then subjected to regioselective enzymatic methylation or chemical functionalizations. The assembly of linear bisBIAs is frequently achieved through modified intermolecular copper-mediated Ullmann coupling, while macrocyclic bisBIAs can be formed via biomimetic oxidative phenol dimerization followed by intramolecular coupling reactions researchgate.netresearchgate.net.

Enzymatic synthesis of key BIA intermediates, such as (S)-reticuline or (S)-norcoclaurine, from simple precursors like dopamine, is a critical component of many total synthesis strategies. These biocatalytic steps offer high yields and enantioselectivity under mild, environmentally friendly conditions, facilitating the production of complex alkaloids that are otherwise challenging to synthesize chemically mdpi.compnas.orgbohrium.com. For instance, the total synthesis of morphine, a complex BIA, has been achieved through extensive chemical routes pnas.org.

Other total synthesis strategies leverage classical reactions such as the Bischler-Napieralski cyclization in conjunction with asymmetric hydrogenation techniques, like Noyori asymmetric transfer hydrogenation, to enantioselectively construct the tetrahydroisoquinoline core mdpi.comacs.org.

Table 2: Strategies for Total Synthesis of Complex BIA Architectures

StrategyKey Steps/ReactionsTarget ArchitecturesNotesCitation
Convergent Chemoenzymatic SynthesisEnzymatic Pictet–Spengler, Enzymatic Methylation, Ullmann Coupling, Oxidative DimerizationBisbenzylisoquinoline Alkaloids (linear and macrocyclic)Gram-scale synthesis, modular approach, typically 5-7 steps. researchgate.netresearchgate.net
Enzymatic Synthesis of Key IntermediatesEnzymatic Pictet–Spengler (e.g., using Norcoclaurine Synthase), combined microbial/plant enzymes(S)-Reticuline, (S)-NorcoclaurineHigh yield, enantioselectivity, environmentally friendly; key precursors for complex BIAs. mdpi.compnas.orgbohrium.com
Bischler-Napieralski / Asymmetric HydrogenationBischler-Napieralski cyclization, Noyori asymmetric transfer hydrogenationTetrahydroisoquinoline (THIQ) coreEnantioselective construction of the THIQ ring system. mdpi.comacs.org
Palladium-Catalyzed IminoannulationPalladium catalysis, C-H bond activationIsoquinolines, PyridinesFacilitates the synthesis of substituted isoquinoline and pyridine (B92270) structures. acs.org
Chemical Functionalization of THIQ ScaffoldsHalogenation, dehalogenation, silylation, dealkylationPoly-substituted isoquinolinesEnables diversification of pre-formed isoquinoline skeletons. nih.gov

Chemo Enzymatic and Biocatalytic Synthesis

Biocatalytic Enantioselective Transformationsgoogle.combeilstein-journals.orgresearchgate.net

Biocatalysis plays a pivotal role in achieving enantioselective synthesis of chiral compounds. For benzylisoquinoline alkaloids, enzymes like norcoclaurine synthase (NCS) are crucial, catalyzing the Pictet–Spengler condensation of dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA) to form (S)-norcoclaurine, a key intermediate in BIA biosynthesis mdpi.compnas.orgfrontiersin.org. This transformation is highly stereoselective, yielding the desired (S)-enantiomer with high purity.

Other biocatalytic transformations include the stereoselective reduction of ketones using ketoreductases (KREDs), as seen in the hydration/bioreduction cascade for producing (R)-β-hydroxyamides from β-ketonitriles rsc.org. Monoamine oxidases (MAOs), particularly MAO-N, are employed in chemoenzymatic cascades for the enantioselective oxidation and deracemization of tetrahydroisoquinolines, yielding allylic amine derivatives with high enantiomeric excess acs.org. Furthermore, lipases and esterases are widely used for the kinetic resolution or desymmetrization of various substrates, providing access to chiral building blocks essential for alkaloid synthesis rsc.org. Enzymes like SorbC have also been utilized for enantioselective hydroxylation reactions beilstein-journals.org.

Table 3: Biocatalytic and Chemo-Enzymatic Transformations in Alkaloid Synthesis

Transformation TypeEnzyme(s)Substrate(s)Product(s)Key Features/Yields/eeCitation
Enantioselective Pictet–SpenglerNorcoclaurine Synthase (NCS)Dopamine, 4-hydroxyphenylacetaldehyde (4-HPAA)(S)-NorcoclaurineFirst committed step in BIA biosynthesis; high stereoselectivity. mdpi.compnas.orgfrontiersin.org
Bioreduction of KetonesKetoreductase (KRED)β-ketonitriles(R)-β-hydroxyamidesHydration/bioreduction cascade. rsc.org
Enantioselective Oxidation / DeracemizationMonoamine Oxidase (MAO-N)TetrahydroisoquinolinesAllylic amine derivativesOne-pot chemoenzymatic process, high yields and enantiomeric excess (ee). acs.org
Enzymatic MethylationMethyltransferases (O-methyltransferase, N-methyltransferase)BIA precursors (e.g., (S)-norcoclaurine)Methylated BIAs (e.g., (S)-norcoclaurine derivatives)Crucial for BIA pathway diversification and functionalization. mdpi.comfrontiersin.org
Kinetic Resolution / DesymmetrizationLipases / EsterasesVarious esters, alcoholsChiral building blocksBroad application in asymmetric synthesis, providing enantiomerically enriched intermediates. rsc.org
Enzymatic HydroxylationSorbC (recombinant)Substrate 33(S)-34 (hydroxy intermediate)Enantioselective introduction of a hydroxyl group. beilstein-journals.org
Stereoselective Reduction (Atropisomers)Ketoreductase (KRED)Isoquinoline (B145761) N-oxide derivativesEnantiomerically enriched atropisomersDynamic kinetic resolution. nih.govacs.org

Integration of Chemical Synthesis with Enzyme-Catalyzed Stepsbeilstein-journals.orgresearchgate.net

The synergy between chemical and enzymatic transformations is a hallmark of modern chemo-enzymatic synthesis. This integration allows for the exploitation of each method's strengths, leading to more efficient and selective routes to complex targets. Chemo-enzymatic cascade processes enable the regio-controlled arylation of aromatic compounds like isoquinolines, which are often unreactive under purely chemical or biocatalytic conditions alone rsc.org.

Strategies involve using enzymes for specific, challenging steps, such as the enantioselective formation of chiral centers or the introduction of specific functional groups, while employing chemical methods for other transformations like coupling reactions, functional group interconversions, or the construction of molecular frameworks. For example, enzymatic Pictet–Spengler reactions can be coupled with chemical functionalizations, such as regioselective methylation or Ullmann couplings, to build complex bisBIAs researchgate.netresearchgate.net. This hybrid approach can involve late-stage functionalization of core scaffolds, in situ generation of highly reactive intermediates, or the one-step construction of complex ring systems beilstein-journals.org.

Use of Isolated and Recombinant Enzymes in in vitro Systemsbeilstein-journals.org

The use of isolated and recombinant enzymes in in vitro systems is fundamental to chemo-enzymatic synthesis. By expressing genes encoding specific enzymes in microbial hosts like Escherichia coli or yeast, researchers can produce purified enzymes or crude cell extracts for use in controlled reaction environments google.comnih.gov. This allows for precise manipulation of reaction conditions and substrate concentrations, optimizing enzyme activity and selectivity.

For instance, recombinant norcoclaurine synthase (NCS) has been successfully employed in in vitro systems for the efficient synthesis of (S)-norcoclaurine from dopamine and 4-HPAA mdpi.com. Similarly, other recombinant enzymes, such as SorbC, are used for specific enantioselective transformations in vitro beilstein-journals.org. The ability to clone, express, and utilize specific enzymes in isolation provides immense flexibility in designing synthetic pathways and exploring novel biocatalytic transformations for alkaloid production nih.gov.

Compound List

The following compounds are mentioned in the context of isoquinoline and benzylisoquinoline alkaloid synthesis:

this compound

Isoquinoline

Tetrahydroisoquinoline (THIQ)

Benzylisoquinoline Alkaloids (BIAs)

(S)-Norcoclaurine

(S)-Reticuline

Magnoflorine (B1675912)

Scoulerine (B1208951)

Papaverine (B1678415)

Morphine

Codeine

Sanguinarine (B192314)

Noscapine (B1679977)

Tetrandrine (B1684364)

O-methylrepandine

Ent-isogranjine

(R)-Crispine

(R)-Coclaurine

(R)-Laudanosine

(R)-Calycotomine

Febrifugine

Halofuginone

Jorunnamycin A

Saframycin A

1-tert-Butylaminoisoquinoline

3-N,N-bis(p-methoxybenzyl)aminoisoquinoline

7-trimethylsilylisoquinolines

3-amino-4-fluoro-7-iodoisoquinoline

3-bromo-4-chloro-5-fluoro-7-iodoisoquinoline

1-fluoroisoquinoline (B3351730)

(S)-34 (a hydroxy intermediate)

(S)-3 (Norcoclaurine)

(S)-Scoulerine

(R)-Nornuciferine

(R)-Nuciferine

(S)-3-hydroxy-N-methylcoclaurine

(S)-Norlaudanosoline

Berberine (B55584)

(S)-Canadine

(S)-Stylopine

(S)-Sinactine

(S)-Salutaridine

(S)-Salutaridinol

(S)-Norlaudanosoline 6-O-methyltransferase

(S)-Norlaudanosoline 4'-O-methyltransferase

(S)-Norlaudanosoline 7-O-methyltransferase

(S)-Norlaudanosoline 7,4'-di-O-methyltransferase

(S)-Norlaudanosoline 6,7-di-O-methyltransferase

(S)-Norlaudanosoline 6,7,4'-tri-O-methyltransferase

(S)-Norlaudanosoline 6,7-di-O-methyl-N-methyltransferase

(S)-Norlaudanosoline 6,7,4'-tri-O-methyl-N-methyltransferase

Structure Activity Relationship Sar Studies of 4 Benzylisoquinoline Derivatives

Fundamental Principles Governing BIA Structure-Activity Relationships

The potency and selectivity of BIAs are governed by several core structural principles, including the nature and position of substituents on the aromatic rings, the three-dimensional arrangement of atoms (stereochemistry), and modifications to the core ring system.

The functional groups attached to the aromatic rings of the benzylisoquinoline scaffold are critical determinants of biological activity. oup.com The availability of hydroxyl groups allows for subsequent reactions like O-methylation, O-acetylation, and the formation of methylenedioxy bridges, which significantly diversifies the chemical landscape of BIAs. oup.com

Hydroxylation: The presence and position of free hydroxyl (-OH) groups can profoundly impact activity. Studies on various BIAs have shown that a free hydroxyl group, or more specifically a catechol (two adjacent hydroxyl groups) system, is a significant feature for antioxidant activity. nih.gov In the context of antibacterial action, protoberberine alkaloids like jatrorhizine and columbamine (B1221706), which possess a free hydroxyl group, exhibit stronger activity against Brucella abortus than their counterparts berberine (B55584) and palmatine, which lack these free groups. researchgate.netnih.gov This suggests that the hydroxyl group may be crucial for interaction with bacterial targets.

O- and N-Methylation: Methylation at oxygen (O-methylation) and nitrogen (N-methylation) atoms is a common modification that alters the physicochemical properties and pharmacological profile of BIAs. frontiersin.org These modifications can guide metabolic pathways toward specific classes of alkaloids. frontiersin.org For instance, while methylation can increase lipophilicity, thereby potentially enhancing membrane permeability, it can also diminish certain activities. N-methylation of the aporphine (B1220529) alkaloid glaucine (B1671577) to its quaternary ammonium (B1175870) salt was found to reduce its protective antioxidant effect, suggesting that the benzylic hydrogen near the nitrogen's lone electron pair might be key to its activity. nih.gov In the case of bisbenzylisoquinoline alkaloids, the specific pattern of methylation contributes to their ability to inhibit P-glycoprotein. nih.gov

The three-dimensional arrangement of atoms is a critical factor in the biological activity of BIAs, as interactions with enzymes and receptors are often highly stereospecific. nih.gov

Chiral Centers: The initial step in the biosynthesis of many BIAs is the creation of a chiral center at the C-1 position of the isoquinoline (B145761) ring, a reaction catalyzed by norcoclaurine synthase (NCS). oup.comoup.com This enzyme is typically highly stereoselective, producing (S)-configured products, which are the precursors for a vast array of other alkaloids, including morphine. oup.comnih.gov The stereospecificity of subsequent enzymes in the biosynthetic pathways is a crucial feature that dictates the final structure and, consequently, the biological function of the molecule. nih.gov

C-1' and C-1 in bisbenzylisoquinolines: In more complex structures like the bisbenzylisoquinoline alkaloids (which consist of two benzylisoquinoline units linked together), the stereochemistry at the chiral centers (C-1 and C-1' in the two units) is a major determinant of activity. A study on P-glycoprotein inhibition by various bisbenzylisoquinoline alkaloids demonstrated that their 3D chemical structure, dictated by the stereoconfiguration at these centers, was more predictive of their inhibitory potency than their 2D structure. nih.gov Compounds like tetrandrine (B1684364), fangchinoline, and berbamine (B205283) differ in their stereochemistry and the nature of their ether linkages, which results in distinct P-glycoprotein inhibitory profiles, highlighting the sensitivity of the biological target to the precise 3D shape of the alkaloid. nih.gov

Alterations to the fundamental benzylisoquinoline ring system or its state of oxidation lead to different classes of alkaloids with unique biological activities.

Ring System Modifications: The core BIA structure can be modified through intramolecular cyclization to form new ring systems. For example, the berberine bridge enzyme (BBE) catalyzes the formation of an intramolecular carbon-carbon bond, transforming the benzylisoquinoline skeleton into the protoberberine scaffold. frontiersin.orgoup.com This creates a more rigid, planar tetracyclic system, which is associated with activities like antimicrobial and DNA-intercalating effects. Another modification leads to the aporphine skeleton, where the benzyl (B1604629) ring and the isoquinoline ring are directly linked. Alkaloids with this aporphine core, such as anolobine, have shown potent activity against gram-positive bacteria. nih.gov For bisbenzylisoquinoline alkaloids, the presence of an 18-membered macrocyclic ring formed by two ether bridges is considered essential for their P-glycoprotein inhibitory activity. nih.gov

Oxidative States: The oxidation state of the isoquinoline core plays a significant role. For instance, the oxidation of the nitrogen-containing ring can lead to oxoaporphines. Studies have shown that alkaloids belonging to the oxoaporphine group exhibit notable activity against Mycobacterium phlei. nih.gov The oxidation of the BIA scaffold is often carried out by oxidoreductase enzymes like cytochromes P450, which introduce new functionalities and create diverse backbone structures. oup.com

SAR in Context of Specific Biological Activities (Mechanistic Focus)

The fundamental principles of SAR are best understood when examined in the context of a specific biological outcome. The antibacterial properties of certain BIA derivatives provide a clear example of these principles in action.

A key feature for the antibacterial activity of many BIAs is the presence of a quaternary nitrogen atom, which confers a permanent positive charge on the molecule. These are known as quaternary benzylisoquinoline alkaloids (QBAs).

Mechanism: Quaternary ammonium salts (QASs) in general exert their antimicrobial effects by interacting with the negatively charged components of the bacterial cell membrane, leading to membrane disruption and cell death. mdpi.com QBAs like berberine, palmatine, jatrorrhizine (B191652), and columbamine are well-known for their antimicrobial properties. researchgate.netnih.gov

Structural Requirements: A study focusing on the activity of QBAs against Brucella abortus provided clear SAR insights. All four tested QBAs (berberine, jatrorrhizine, columbamine, and palmatine) showed potent activity. nih.gov However, jatrorrhizine and columbamine, which have a free hydroxyl group on their A-ring, displayed stronger bactericidal effects than berberine and palmatine, which have these positions substituted with a methylenedioxy bridge or methoxy (B1213986) groups, respectively. researchgate.netnih.gov This indicates that while the quaternary charge is crucial for the initial interaction with the bacterial cell, the substitution pattern on the aromatic rings fine-tunes the potency of the antibacterial effect.

Interactive Data Table: Antibacterial Activity of Quaternary Benzylisoquinoline Alkaloids against B. abortus

The following table summarizes the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) for several QBAs, highlighting the influence of aromatic substitution on activity.

CompoundKey Structural FeatureMIC (µg/mL) nih.govMBC (µg/mL) nih.gov
Jatrorrhizine Free -OH at C-30.781.56
Columbamine Free -OH at C-2>0.78>1.56
Berberine Methylenedioxy bridge at C-2, C-3>0.78>1.56
Palmatine Methoxy groups at C-2, C-3>0.78>1.56

Note: The study found jatrorrhizine to be the most active, with precise values given. The other compounds were also highly active, showing the general potency of the QBA scaffold. nih.gov

Antibacterial Activity

Role of Hydroxyl Group Presence

The presence and position of hydroxyl groups on the benzylisoquinoline framework are critical determinants of biological activity, influencing everything from antioxidant potential to anticancer and antiparasitic efficacy. Research indicates that a free hydroxyl group, and particularly a catechol (dihydroxy) group, is a significant feature for the antioxidant activity of benzylisoquinoline alkaloids. nih.gov This is demonstrated by their ability to inhibit lipid peroxidation and nitroblue tetrazolium (NBT) reduction. nih.gov Compounds such as apomorphine (B128758) and boldine (B1667363) are thought to act as chain-breaking antioxidants, a function tied to their hydroxyl moieties. nih.gov

In the context of anticancer activity, the hydroxyl group at the C-4′ position on the phenyl ring has been identified as an important functional group for activity against certain cancer cells. nih.gov Modification or replacement of this hydroxyl group often leads to a decrease in inhibitory activity. nih.gov For instance, in a series of tetrahydroisoquinoline (THIQ) derivatives, the presence of a hydroxyl group was found to be crucial for their potent activity as 12-lipoxygenase inhibitors, which are implicated in cancer and other diseases. nih.gov

Antimalarial Activity

Benzylisoquinoline alkaloids, particularly in their dimeric forms (bisbenzylisoquinolines), have been a significant area of research for the development of new antimalarial agents, especially for combating drug-resistant strains of Plasmodium falciparum. researchgate.net

The effectiveness of benzylisoquinoline derivatives against chloroquine (B1663885) (CQ)-resistant malaria is highly dependent on specific structural features. Structure-activity relationship (SAR) analyses have revealed that the stereochemistry at the C-1′ position of the bisbenzylisoquinoline (BBIQ) structure is a crucial factor for selective action against resistant strains. researchgate.net Alkaloids with an 'S' configuration at C-1′, such as tetrandrine, isotetrandrine, hernandezine, and berbamine, exhibit potent and selective activity against CQ-resistant P. falciparum. In contrast, when the stereochemistry at C-1′ is in the 'R' configuration, this selective antimalarial action is lost.

Other structural elements also play a role. The point of attachment for the ether bridges connecting the two isoquinoline units influences selective activity. Furthermore, a methoxyl group at the C-7 position is considered an important requirement for the biological activity of many bisbenzylisoquinolines. However, the configuration at the C-1 position and substituents at the C-12 position appear to have little impact on selectivity. researchgate.net

When comparing the antimalarial potency of different subclasses, bisbenzylisoquinoline (BBIQ) alkaloids generally exhibit more potent activity than aporphine-benzylisoquinoline alkaloids. For example, while the aporphine-benzylisoquinoline alkaloids methoxyadiantifoline (B38597) and thalicarpine (B1683125) do show antimalarial effects, their IC50 values are considerably higher than those of most BBIQ alkaloids tested against P. falciparum. This suggests that the dimeric structure of two benzylisoquinoline units connected by ether bridges, characteristic of BBIQs, is more favorable for potent antimalarial action.

The BBIQ alkaloid tetrandrine has been shown to potentiate the activity of chloroquine against resistant malaria by more than 40-fold, likely by inhibiting membrane pumps involved in drug resistance. researchgate.net This synergistic effect is a key advantage of this structural class.

Table 1: In Vitro Antimalarial Activity of Selected Benzylisoquinoline Alkaloids IC50 values represent the concentration required to inhibit 50% of parasite growth. Data sourced from Hilaris Publisher.

Alkaloid Class Compound P. falciparum Strain IC50 (M)
Bisbenzylisoquinoline Fangchinoline (FA) CQ-Sensitive 2.6 x 10⁻⁷
Tetrandrine (TT) CQ-Sensitive 2.9 x 10⁻⁷
Tetrandrine (TT) CQ-Resistant 1.2 x 10⁻⁷
Hernandezine (HE) CQ-Resistant 1.3 x 10⁻⁷
Isotetrandrine (IT) CQ-Resistant 1.4 x 10⁻⁷
Aporphine-Benzylisoquinoline Methoxyadiantifoline (ME) CQ-Sensitive Higher than BBIQs

Anticancer Activity

Isoquinoline alkaloids, including the benzylisoquinoline subgroup, have been extensively investigated as a source of potential anticancer agents. nih.gov These compounds exert their effects through various mechanisms, including the induction of cell cycle arrest and apoptosis (programmed cell death) in numerous cancer cell lines. nih.govnih.gov

Derivatives of the 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) scaffold, a core component of many benzylisoquinoline alkaloids, have shown potent cytotoxic effects against various cancers, including breast and colon cancer. nih.gov For example, specific THIQ derivatives bearing a chloro or trifluoromethyl group on the phenyl ring displayed significant inhibition of KRas, a key protein in many cancers, with IC50 values in the low micromolar range against colon cancer cell lines. nih.gov

Studies on benzo[f]quinoline (B1222042) and benzo[c]quinoline derivatives, which are structurally related to the benzylisoquinoline core, have also yielded promising results. mdpi.commdpi.com Research has shown that converting the benzoquinoline structure into a quaternary salt can enhance anticancer activity. mdpi.com Further modifications, such as the creation of pyrrolo-benzo[c]quinoline cycloadducts, can produce compounds with significant lethality against specific cancer cell lines, such as leukemia and CNS cancer. mdpi.com The mechanism for some of these compounds is believed to involve their ability to intercalate into DNA. mdpi.com Nuciferine, a major aporphine alkaloid derived from the benzylisoquinoline pathway, has also shown effectiveness against lung, colon, and breast cancer. mdpi.com

Table 2: Anticancer Activity of a Tetrahydroisoquinoline Derivative (GM-3-18) IC50 values represent the concentration of the compound required to inhibit 50% of cell growth. Data sourced from PMC. nih.gov

Cell Line (Colon Cancer) IC50 (µM)
Colo320 1.0
DLD-1 0.9
HCT116 1.1
SNU-C1 10.7

Melanogenesis Inhibition (e.g., Role of C11a-C11b bond in Aporphine Analogs)

Benzylisoquinoline alkaloids, particularly those of the aporphine type, have been identified as inhibitors of melanogenesis, the process of melanin (B1238610) production. researchgate.net Overproduction of melanin can lead to hyperpigmentation disorders, making inhibitors of this pathway valuable in cosmetics and dermatology. researchgate.net The primary mechanism for many inhibitors is the down-regulation of tyrosinase, the key rate-limiting enzyme in melanin synthesis. mdpi.com

Aporphine alkaloids such as nuciferine, nornuciferine, and N-methylasimilobine have demonstrated melanogenesis inhibitory activity. researchgate.net While the specific role of the C11a-C11b bond in aporphine analogs is not explicitly detailed in the provided context, this bond is fundamental to creating the rigid, tetracyclic aporphine ring system. This rigidity is crucial for how the molecule orients itself and interacts with biological targets. It is this defined three-dimensional structure that allows aporphine alkaloids to effectively bind to and inhibit enzymes like tyrosinase or to modulate signaling pathways, such as the cAMP pathway, which leads to the down-regulation of the microphthalmia-associated transcription factor (MITF). mdpi.com MITF is the master regulator for the expression of tyrosinase and other melanogenic enzymes. mdpi.com Therefore, the structural integrity provided by the aporphine core, including the C11a-C11b bond, is essential for this inhibitory activity.

Neuroprotective Activity (e.g., Modulation of Oxidative Stress and Inflammation)

A number of benzylisoquinoline derivatives have demonstrated significant neuroprotective properties, which are largely attributed to their ability to modulate oxidative stress and inflammation. mdpi.commdpi.com These are key pathological mechanisms in many neurodegenerative diseases. mdpi.com

The antioxidant action of these alkaloids is a primary mechanism of neuroprotection. nih.gov They can directly scavenge free radicals and inhibit lipid peroxidation in the brain, a destructive process initiated by oxidative stress. nih.gov For example, certain benzylisoquinoline alkaloids can increase the activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px), bolstering the cell's natural defense against reactive oxygen species (ROS). mdpi.com

Furthermore, these compounds can modulate inflammatory pathways. Benzyl isothiocyanates, for instance, have been shown to upregulate the Nrf2/HO-1 signaling pathway, which plays a crucial role in the antioxidant and anti-inflammatory response, while downregulating the pro-inflammatory NF-κB pathway. rsc.org Some isoquinoline alkaloids also regulate autophagy, a cellular process for clearing damaged components, which is often dysregulated in neurodegenerative conditions. mdpi.com The ability of monoamine oxidase (MAO) inhibitors, a class that includes some isoquinoline derivatives, to provide neuroprotection is also linked to the relief of oxidative stress. mdpi.com These multifaceted activities make benzylisoquinoline derivatives promising candidates for the development of therapies for neurodegenerative disorders. nih.gov

Computational and In Silico Approaches to SAR Analysis

In recent years, computational methods have become indispensable in the study of structure-activity relationships (SAR) for various chemical compounds, including 4-benzylisoquinoline derivatives. These in silico approaches allow for the rapid screening of virtual libraries, prediction of binding affinities, and elucidation of the molecular interactions that govern biological activity. This has significantly accelerated the process of drug discovery and development by providing valuable insights into the pharmacophoric features required for a desired biological effect.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound derivatives, docking studies are instrumental in understanding how these compounds interact with their biological targets at a molecular level.

One area of significant research is the interaction of isoquinoline derivatives with tubulin, a protein crucial for microtubule formation and a validated target for anticancer drugs. For instance, a series of 1,4-disubstituted-3,4-dihydroisoquinoline derivatives, which are structurally related to the this compound scaffold, have been designed and evaluated as tubulin polymerization inhibitors. nih.gov Molecular docking studies of the most potent compound from this series, compound 32 , revealed that its two phenyl rings occupy the hydrophobic P1 and P2 pockets of the colchicine (B1669291) binding site on tubulin. nih.gov The 4'-nitrobenzyl group at the C-4 position of the isoquinoline ring was shown to interact with the P3 region, and the 6,7-dimethoxy groups formed two hydrogen bonds with the amino acid residue Ser178. nih.gov This detailed interaction mapping provides a structural basis for its potent cytotoxic activity (IC50 = 0.64 μM against the CEM leukemia cell line). nih.gov

Similarly, in silico studies have been conducted on various benzylisoquinoline alkaloids (BIAs) to explore their therapeutic potential. A molecular docking study of several bis-benzylisoquinoline alkaloids, such as berbamine and oxyacanthine (B1194922), against the main protease (Mpro) of SARS-CoV-2 demonstrated significant binding affinities. nih.gov For example, oxyacanthine showed a binding affinity of -10.99 kcal/mol. nih.gov Another study investigating 102 known antiviral alkaloids identified several bisbenzylisoquinoline alkaloids, including liensinine, neferine, isoliensinine, and fangchinoline, as promising dual inhibitors of the SARS-CoV-2 main protease and spike glycoprotein. nih.gov Neferine, for instance, exhibited a docking score of -7.5025 kcal/mol against the main protease and -10.0245 kcal/mol against the spike glycoprotein. nih.gov

Further research on jorunnamycin A, a tetrahydroisoquinoline derivative, utilized network pharmacology and molecular docking to identify its targets in non-small-cell lung cancer (NSCLC). mdpi.com This computational approach predicted and subsequently confirmed that ERK1/2 and MEK1 are molecular targets of a semi-synthetic derivative, 22-(4'-pyridinecarbonyl) jorunnamycin A, in mediating apoptosis in NSCLC cells. mdpi.com

These studies underscore the power of molecular docking in not only predicting the binding modes of this compound derivatives but also in identifying potential protein targets and rationalizing their biological activities. The insights gained from these ligand-protein interaction studies are crucial for the design of new derivatives with improved potency and selectivity.

CompoundProtein TargetBiological Activity (IC50)Computational Data (Docking Score)
Compound 32 (1,4-disubstituted-3,4-dihydroisoquinoline)Tubulin0.64 µM (CEM leukemia)Not explicitly stated in score, but binding mode described nih.gov
OxyacanthineSARS-CoV-2 MproNot Applicable-10.99 kcal/mol nih.gov
NeferineSARS-CoV-2 MproNot Applicable-7.5025 kcal/mol nih.gov
NeferineSARS-CoV-2 Spike GlycoproteinNot Applicable-10.0245 kcal/mol nih.gov
BerbamineSARS-CoV-2 MproNot Applicable-20.79 kcal/mol (Binding Free Energy) nih.gov
22-(4'-pyridinecarbonyl) jorunnamycin AERK1/2, MEK1Apoptosis induction in NSCLC cells mdpi.comNot explicitly stated in score, but targets identified mdpi.com

Bioinformatics plays a pivotal role in understanding the biosynthesis of benzylisoquinoline alkaloids (BIAs) by enabling the prediction of enzyme structure and function from sequence data. The integration of genomics, transcriptomics, and computational biology has shed light on the complex enzymatic machinery responsible for the vast diversity of BIAs. nih.govresearchgate.net

A cornerstone of this approach is homology modeling, which is used to predict the three-dimensional structure of a protein based on its amino acid sequence and its similarity to a protein of known structure. This has been particularly valuable for enzymes in the BIA pathway where crystal structures are not yet available. For example, the structure of (S)-norcoclaurine synthase (NCS) from Papaver somniferum was constructed using homology modeling with the SWISS-MODEL server. nih.gov This enzyme catalyzes the first committed step in BIA biosynthesis, a Pictet-Spengler condensation of dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. oup.comnih.gov The model was built by searching for evolutionarily related structures in template libraries using tools like BLAST and Hhblits. nih.gov Such models are crucial for understanding the enzyme's catalytic mechanism and for guiding protein engineering efforts to improve its efficiency for synthetic biology applications. nih.gov

Phylogenetic analysis is another powerful bioinformatics tool used to study the evolutionary relationships between BIA biosynthetic enzymes. By comparing the amino acid sequences of enzymes from different plant species, researchers can infer their evolutionary origins and functional diversification. For instance, phylogenetic analyses of NCS, berberine bridge enzyme (BBE), and various O-methyltransferases (OMTs) support a monophyletic origin for BIA biosynthesis in angiosperms. nih.govresearchgate.net These analyses have also revealed that methyltransferases involved in BIA metabolism are categorized into distinct clades based on their preference for O- or N-methylation. oup.com Furthermore, bioinformatics has been instrumental in identifying genes encoding BIA biosynthetic enzymes in various plants, such as lotus (B1177795) (Nelumbo nucifera) and Coptis species. nih.govfrontiersin.org In lotus, phylogenetic analysis helped to distinguish OMT genes and cytochrome P450s involved in the synthesis of different types of BIAs in different tissues. nih.gov

Molecular Mechanisms of Biological Activity of 4 Benzylisoquinoline Derivatives

Enzyme Interaction and Inhibition

While direct evidence for 4-benzylisoquinoline derivatives specifically inhibiting protein synthesis or causing denaturation is limited in the provided literature, general mechanisms for alkaloids and isoquinoline (B145761) compounds suggest potential interactions with enzymatic processes. Some alkaloids, as a class, have been reported to interfere with bacterial DNA synthesis and inhibit ATPase activity mdpi.com. Furthermore, certain isoquinoline derivatives, such as tetrandrine (B1684364), have been noted to interfere with cell wall biosynthesis in bacteria, indicating potential targets within bacterial enzymatic machinery acs.org.

Nucleic Acid Binding and Modulation

A significant area of research for benzylisoquinoline alkaloids involves their interaction with nucleic acids, particularly their ability to stabilize G-quadruplex (G4) DNA structures. G-quadruplexes are non-canonical DNA structures found in telomeres and oncogene promoters, and their stabilization by small molecules is a promising strategy for cancer therapy. Compounds like sanguinarine (B192314) and berberine (B55584), which are derived from the benzylisoquinoline scaffold, are known to bind and stabilize human telomeric G-quadruplex DNA oup.comoup.com. Dicentrine, an aporphine (B1220529) alkaloid (a subgroup of BIAs), has demonstrated the ability to thermally stabilize both telomeric and oncogenic G-quadruplexes, showing higher affinity for G4 structures compared to duplex DNA mdpi.com. Berberine, in particular, exhibits selective binding to G4 DNA structures over duplex DNA, with its aromatic moiety playing a crucial role in this interaction frontiersin.orgresearchgate.net. These interactions can lead to telomere dysfunction, telomerase inhibition, and ultimately, cancer cell apoptosis mdpi.comresearchgate.netmdpi.com.

Table 1: Nucleic Acid Binding and Modulation by Isoquinoline Alkaloids

Compound NameClass of AlkaloidTarget Nucleic Acid StructureReported Mechanism of ActionBinding Affinity (Example)Citation(s)
SanguinarineBenzylisoquinolineHuman Telomeric G-quadruplex DNAStabilizationN/A oup.comoup.com
BerberineProtoberberineHuman Telomeric G-quadruplex DNAStabilizationSelective G4 binding oup.comoup.comfrontiersin.orgresearchgate.net
DicentrineAporphineTelomeric & Oncogenic G-quadruplex DNAStabilizationKb~106 M−1 (G4) vs 105 M−1 (duplex) mdpi.com

Membrane Permeability Alterations

The interaction of certain isoquinoline derivatives with bacterial cell membranes can alter their permeability, contributing to their biological activity, particularly antimicrobial effects. Quaternary ammonium (B1175870) compounds (QACs), a class that shares structural similarities and cationic properties with some alkaloids, can cause membrane segmentation and increased permeability by forming transient pores mdpi.com. Cationic polymers have also been shown to facilitate the internalization of negatively charged molecules into bacteria by permeabilizing the cell envelope biorxiv.org. Derivatives like tetrandrine have been observed to damage bacterial membranes, increasing their permeability and potentially leading to cell death acs.org. This disruption of membrane integrity is a recognized mechanism for the antimicrobial action of various alkaloids mdpi.com.

Ion Channel Modulation

Several benzylisoquinoline derivatives, particularly bisbenzylisoquinolines and aporphinoids, are known modulators of ion channels, with a notable effect on calcium channels. Tetrandrine and isotetrandrine, prominent bisbenzylisoquinoline alkaloids, have been demonstrated to block L-type calcium channels nih.govresearchgate.netamegroups.cn. Tetrandrine also exhibits inhibitory effects on T-type calcium channels in cardiac muscle cells amegroups.cn. Other isoquinoline alkaloids have been implicated in reducing contractile responses by blocking calcium influx through voltage-gated calcium channels mdpi.com. Bebeerine, an isoquinoline alkaloid, has also been suggested as a potential blocker of L-type calcium channels mdpi.com.

Table 2: Ion Channel Modulation by Isoquinoline Alkaloids

Compound NameClass of AlkaloidTarget Ion ChannelReported Mechanism of ActionCitation(s)
TetrandrineBisbenzylisoquinolineL-type Ca2+ channelBlocking nih.govresearchgate.netamegroups.cn
IsotetrandrineBisbenzylisoquinolineL-type Ca2+ channelBlocking nih.govresearchgate.net
TetrandrineBisbenzylisoquinolineT-type Ca2+ channelBlocking (in cardiac muscle) amegroups.cn
BebeerineIsoquinolineL-type Ca2+ channelPotential Blocking mdpi.com

Interactions with Neurotransmitter Systems

Benzylisoquinoline alkaloids (BIAs) and their derivatives frequently interact with neurotransmitter systems, particularly dopaminergic and serotonergic pathways. Given that BIAs are biosynthetically derived from dopamine (B1211576), it is not surprising that many exhibit dopaminergic activities acs.orgnih.gov. These compounds can act as ligands for dopamine receptors, influencing central nervous system (CNS) functions and potentially treating disorders such as Parkinson's disease and depression nih.govnih.govresearchgate.net. For instance, celtisine, cularidine, and breoganine have shown varying affinities for D1-like and D2-like dopamine receptors nih.gov. Specific synthetic derivatives have also demonstrated significant affinity for dopamine receptors, with some exhibiting antidepressant-like effects mediated by interactions with dopaminergic and serotonergic systems researchgate.netscholaris.ca. Berbamunine (B191780) has also been noted for its dopaminergic properties nih.gov.

Table 3: Dopaminergic Receptor Interactions of Isoquinoline Alkaloids

Compound NameClass of AlkaloidTarget Receptor SubtypeAffinity (Example)Reported ActivityCitation(s)
CeltisineCularineD1-likeIC50 = 60 nMDopaminergic nih.gov
D2-likeIC50 = 30 nMDopaminergic nih.gov
CularidineCularineD1-likeIC50 = 80 nMDopaminergic nih.gov
D2-likeIC50 = 320 nMDopaminergic nih.gov
BreoganineCularineD1-likeIC50 = 100 nMDopaminergic nih.gov
D2-likeIC50 = 220 nMDopaminergic nih.gov
1-butyl-7-chloro-6-hydroxy-tetrahydroisoquinolineBenzylisoquinolineD2-likeKi = 66 nMAntidepressant-like researchgate.net
Compound 66Phenanthrene (B1679779)D1-likeKi = 7700 nMDopaminergic nih.gov
D2-likeKi = 49 nMDopaminergic nih.gov
Compound 67PhenanthreneD1-likeKi = 6300 nMDopaminergic nih.gov
D2-likeKi = 66 nMDopaminergic nih.gov
BerbamunineBisbenzylisoquinolineN/AN/ADopaminergic nih.gov

Modulation of Virulence Gene Regulatory Systems

Several isoquinoline alkaloids, particularly aporphinoids, have demonstrated the ability to modulate bacterial virulence through mechanisms such as quorum sensing (QS) inhibition and interference with biofilm formation. Pachypodanthine, an aporphinoid alkaloid, effectively inhibits biofilm formation in Yersinia enterocolitica with a minimum biofilm inhibitory concentration (MBIC) of 12.5 µmol/L. At this concentration, it also inhibits the QS system and reduces the expression of the yenR gene, while affecting the expression of the fliA gene sci-hub.se. Other aporphinoids, including oliverine, guatterine, liriodenine, and oliveridine, also exhibit significant inhibition of biofilm formation in Y. enterocolitica sci-hub.se. The ability to interfere with QS, a critical cell-to-cell communication system regulating bacterial virulence, represents a key strategy for controlling pathogenic bacteria mdpi.comnih.gov.

Cellular and Subcellular Mechanisms

The biological impact of this compound derivatives is mediated through intricate interactions at the cellular and subcellular levels. These mechanisms often involve disruption of cellular integrity, induction of programmed cell death, modulation of critical signaling pathways, and interference with metabolic processes within target organisms.

Effects on Cell Wall Morphology and Integrity

While the primary focus of this class of compounds is often intracellular targets, some evidence suggests effects on the outer layers of certain cells. For instance, liriodenine, an isoquinoline alkaloid, has been observed to cause cytoplasmic alterations and damage to the cell wall in Paracoccidioides brasiliensis mdpi.com. Furthermore, studies on tetrandrine derivatives, which share structural similarities within the broader isoquinoline alkaloid family, indicate potential disruption of bacterial cell membranes, possibly through inhibition of cell wall synthesis and alterations in membrane permeability acs.org. Berberine, another prominent isoquinoline alkaloid, has been shown to bind to the FtsZ protein, a key component in bacterial cell division, leading to inhibition of FtsZ assembly and subsequent morphological damage to the bacterial cell wall nih.gov. These findings suggest that certain isoquinoline alkaloids may possess antimicrobial properties by compromising the structural integrity of microbial cell walls.

Induction of Cytotoxic Effects (General Cellular Mechanisms)

A primary mechanism by which many this compound derivatives and related isoquinoline alkaloids exert their therapeutic effects is through the induction of cytotoxicity, predominantly via apoptosis and cell cycle arrest.

Apoptosis: Numerous studies highlight the capacity of these compounds to trigger programmed cell death. For example, dauricine (B190908), a bisbenzylisoquinoline alkaloid, has been shown to induce apoptosis in colon cancer cells by suppressing nuclear factor-kappaB (NF-κB) activation mdpi.com. Tetrandrine has also demonstrated apoptotic effects in hepatocellular carcinoma cells amegroups.cn. Berberine has been implicated in inducing apoptosis in various cancer cell lines nih.govnih.gov.

Cell Cycle Arrest: Many this compound derivatives interfere with the cell cycle, leading to its arrest at specific phases, thereby preventing cell proliferation. This has been observed in cancer cells, where compounds can induce G1 or G2/M phase arrest mdpi.comnih.govnih.govmdpi.comspandidos-publications.comfrontiersin.org. For instance, berberine has been shown to cause G1 cell cycle arrest in HCT116 cells nih.gov. In antiparasitic contexts, some benzylisoquinoline alkaloids have been found to interfere with the cell cycle, potentially by inhibiting kinetoplast division in Leishmania mexicana acs.org.

Reactive Oxygen Species (ROS) Generation: The induction of oxidative stress through ROS generation is another significant cytotoxic mechanism. Sanguinarine, for example, can decrease cellular glutathione (B108866) (GSH) levels and increase ROS generation, contributing to its anticancer activity nih.gov. Tetrandrine's cytotoxic effect has also been linked to ROS-induced apoptosis amegroups.cn.

Table 1: Cytotoxic Mechanisms of Selected Isoquinoline Alkaloids

Compound NamePrimary Cytotoxic Mechanism(s)Target Cell Type(s)Citation(s)
DauricineApoptosis induction, NF-κB inhibitionColon cancer cells (HCT-116, HCT-8, SW620, SW480) mdpi.com
Tetrandrine (Tetra)Apoptosis induction (ROS-mediated), Cell cycle arrestHepatocellular carcinoma cells, Breast cancer cells amegroups.cn, spandidos-publications.com
BerberineApoptosis induction, Cell cycle arrest (G1 phase)Colon cancer cells (HCT116), Liver cancer cells nih.gov, nih.gov
SanguinarineApoptosis induction, ROS generationVarious tumor cells nih.gov
DioscinCell cycle arrest, p53/p21 expression, Inhibition of CDKsBreast cancer mdpi.com
CepharanthineCell cycle arrest, Apoptosis, AutophagyVarious cancer types mdpi.com
LiriodenineCytoplasmic alterations, Cell wall damage (in fungi)Candida albicans, Paracoccidioides brasiliensis mdpi.com
Tetrandrine derivativesMembrane disruption, ROS generation, DNA bindingS. aureus, E. coli acs.org

Influence on Cellular Signaling Pathways

This compound derivatives and related alkaloids exert significant influence by modulating key cellular signaling pathways that govern cell survival, proliferation, inflammation, and apoptosis.

NF-κB Pathway: The nuclear factor-kappaB (NF-κB) pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. Many isoquinoline alkaloids have been shown to inhibit NF-κB activation. For instance, dauricine suppresses NF-κB activation in colon cancer cells mdpi.com. Cepharanthine also inhibits the NF-κB signaling pathway, contributing to its antitumor and anti-inflammatory effects mdpi.com. Luteolin, a flavonoid with similar bioactivity profiles, inhibits NF-κB transcriptional activation and translocation explorationpub.com.

MAPK Pathways (p38 MAPK, ERK): Mitogen-activated protein kinase (MAPK) pathways, including p38 MAPK and ERK, are frequently targeted. Dioscin has been shown to regulate p38 MAPK signaling pathways in breast cancer mdpi.com. Cepharanthine inhibits both PI3K/Akt and p38 MAPK signaling pathways mdpi.com. Luteolin inhibits ERK and p38 MAPK signaling pathways, thereby blocking NF-κB transcriptional activation explorationpub.com. Fisetin, another natural product, suppresses cancer cell invasion and metastasis via ERK1/2-, Akt/NF-κB/mTOR- and p38 MAPK-dependent pathways frontiersin.org.

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, survival, and metabolism. Dioscin regulates the PI3K/Akt/mTOR pathway in breast cancer mdpi.com. Cepharanthine also inhibits the PI3K/Akt pathway mdpi.com. Fisetin's effects are also linked to the PI3K/Akt/mTOR pathway frontiersin.org.

Other Pathways: Compounds can also influence pathways such as p53, STAT3, Wnt/β-catenin, and others, contributing to their multifaceted therapeutic actions mdpi.comfrontiersin.orgmdpi.comfrontiersin.org. For example, genistein (B1671435) influences p53 and PI3K/Akt pathways, while apigenin (B1666066) affects cell cycle arrest and apoptosis frontiersin.org.

Table 2: Modulation of Cellular Signaling Pathways by Isoquinoline Alkaloids and Related Compounds

Compound NameTargeted Signaling Pathway(s)Effect on PathwayTarget Cell Type(s)Citation(s)
DauricineNF-κBInhibition of activationColon cancer cells mdpi.com
DioscinAKT/mTOR, p38 MAPKRegulationBreast cancer mdpi.com
CepharanthineNF-κB, PI3K/Akt, p38 MAPK, STING/TBK1/P62InhibitionVarious cancer types mdpi.com
LuteolinERK, p38 MAPK, NF-κBInhibitionVarious cancer cells explorationpub.com
FisetinERK1/2, Akt/NF-κB/mTOR, p38 MAPKSuppressionCancer cells frontiersin.org
BerberinePI3K/Akt, NF-κBInhibitionCancer cells frontiersin.org
GenisteinAkt, NF-κB, p53Inhibition/RegulationCancer cells frontiersin.org, frontiersin.org

Metabolic Interventions within Target Organisms

While the direct metabolic interventions of this compound derivatives within specific target organisms are less extensively detailed in the provided literature, general mechanisms of action against microbial metabolism and interference with host metabolic pathways are suggested.

Inhibition of Microbial Metabolism: As noted in the context of antibacterial mechanisms, alkaloids can inhibit bacterial metabolism acs.orgnih.govmdpi.com. This can involve interference with essential enzymatic processes or disruption of cellular energy production.

Interference with Parasitic Cell Cycle/Metabolism: In the context of antiparasitic activity, benzylisoquinoline alkaloids have been observed to interfere with the cell cycle of parasites like Leishmania mexicana, potentially by inhibiting kinetoplast division acs.org. This suggests a disruption of critical metabolic and replicative processes within the parasite.

Biosynthetic Pathways: The biosynthesis of benzylisoquinoline alkaloids themselves involves complex enzymatic pathways from tyrosine pnas.orgfrontiersin.orgpnas.orgfrontiersin.org. While this is not a direct intervention within a target organism, understanding these pathways is crucial for metabolic engineering and production of these compounds.

Advanced Research Methodologies and Future Directions in 4 Benzylisoquinoline Research

Multi-Omics Approaches for Biosynthetic Pathway Elucidation

A comprehensive understanding of the intricate network of genes, enzymes, and metabolites involved in BIA biosynthesis requires a holistic approach. Multi-omics, which involves the concurrent analysis of various biological molecules, provides a systems-level view of the biosynthetic machinery. nashbio.com

Transcriptomics in Gene Discovery and Expression Analysis

Transcriptome analysis has become a powerful tool for identifying genes involved in the biosynthesis of secondary metabolites. nih.gov By comparing the transcriptomes of different plant tissues, developmental stages, or species with varying BIA content, researchers can pinpoint candidate genes encoding biosynthetic enzymes. researchgate.netnih.gov For instance, a comparative transcriptome analysis of high-BIA and low-BIA lotus (B1177795) cultivars revealed the upregulation of several BIA biosynthetic pathway genes in the high-content cultivar, suggesting a transcriptional regulation mechanism. nih.gov

High-throughput sequencing technologies, such as next-generation sequencing (NGS) and single-molecule real-time (SMRT) sequencing, have enabled the rapid and cost-effective generation of vast amounts of transcriptomic data, even from non-model organisms. nih.govnih.gov This has led to the discovery of numerous novel genes involved in BIA metabolism. researchgate.net For example, a study involving 20 BIA-producing plant species generated extensive transcriptome libraries, leading to the identification of approximately 850 gene candidates potentially involved in alkaloid biosynthesis. researchgate.net

Table 1: Examples of Genes Identified Through Transcriptomics in BIA Biosynthesis

Gene/Enzyme ClassFunction in BIA PathwayPlant Source Example(s)Citation(s)
Norcoclaurine Synthase (NCS)Catalyzes the first committed step in BIA biosynthesisPapaver somniferum, Coptis japonica nih.govfrontiersin.org
O-methyltransferases (OMTs)Methylation of hydroxyl groupsCoptis species, Glaucium flavum researchgate.netfrontiersin.orgnih.gov
N-methyltransferases (NMTs)Methylation of nitrogen atomsGlaucium flavum researchgate.net
Cytochrome P450 Monooxygenases (CYPs)Catalyze various hydroxylation and ring-coupling reactionsCorydalis yanhusuo researchgate.net
Berberine (B55584) Bridge Enzyme (BBE)Forms the protoberberine skeletonPapaver somniferum nih.gov

Proteomics in Enzyme Characterization and Functional Studies

Proteomics, the large-scale study of proteins, complements transcriptomics by providing direct evidence of enzyme presence and abundance. Mass spectrometry-based techniques are used to perform deep proteome analysis of BIA-producing tissues, helping to identify and quantify the enzymes involved in the biosynthetic pathway. nih.gov

Functional characterization of candidate genes identified through transcriptomics often involves expressing the corresponding proteins and performing in vitro enzyme assays. frontiersin.orgnih.govnih.gov For example, several O-methyltransferases (OMTs) from Coptis species, identified via transcriptome analysis, were expressed as recombinant proteins and their specific catalytic activities in the BIA pathway were confirmed through enzymatic assays. frontiersin.orgnih.gov This approach is crucial for validating the function of newly discovered enzymes.

Metabolomics in Pathway Profiling and Intermediate Identification

Metabolomics focuses on the comprehensive analysis of metabolites within a biological system. nih.gov In the context of BIA research, metabolomic profiling allows for the identification and quantification of known and novel alkaloids, as well as their biosynthetic intermediates. nih.govnih.gov This is essential for understanding the metabolic flux through the pathway and identifying potential bottlenecks.

The combination of metabolomics with transcriptomics is a particularly powerful strategy. By correlating gene expression profiles with metabolite accumulation patterns, researchers can strengthen the evidence for the involvement of specific genes in particular biosynthetic steps. nih.govnih.gov A study on Corydalis yanhusuo combined full-length transcriptome and targeted metabolomic analyses to identify 101 full-length transcripts and 19 metabolites involved in the BIA pathway, allowing for the construction of a comprehensive pathway map for this species. nih.gov

Genomics and Next-Generation Sequencing in Genome Mining

The advent of next-generation sequencing has made it feasible to sequence the genomes of BIA-producing plants, providing a complete blueprint of the genetic information. nih.govnih.gov Genome mining involves searching these genomes for genes and gene clusters that are predicted to be involved in the biosynthesis of natural products. nih.govmdpi.com This approach has been instrumental in identifying novel biosynthetic gene clusters for various secondary metabolites. nih.gov

In BIA research, genomic data provides the context for transcriptomic and proteomic findings, helping to understand the organization and regulation of biosynthetic genes. The availability of high-quality plant genomes is expected to yield unprecedented opportunities for plant-based specialized metabolism research. nih.gov

Integration of Multi-Omics Data for Comprehensive Pathway Understanding

The true power of omics technologies lies in their integration. nashbio.comnih.govnih.gov By combining data from genomics, transcriptomics, proteomics, and metabolomics, researchers can build a comprehensive and dynamic model of the BIA biosynthetic pathway. nih.govnih.gov This integrated approach helps to bridge the gap from genotype to phenotype, providing insights into the flow of biological information from genes to final metabolic products. nih.gov

For example, the integration of transcriptomic and metabolomic data has been successfully used to elucidate BIA biosynthetic pathways in several plant species, including Sinomenium acutum and Corydalis yanhusuo. nih.govnih.gov These integrated analyses facilitate the identification of correlations between gene expression and metabolite accumulation, providing strong evidence for gene function. nih.gov The ultimate goal is to create predictive models of BIA metabolism that can be used to guide metabolic engineering efforts.

Synthetic Biology and Metabolic Engineering for Heterologous Production

The low abundance of many valuable BIAs in their native plant sources, coupled with the complexity of their chemical synthesis, has driven the development of alternative production platforms. researchgate.netfrontiersin.orgmdpi.com Synthetic biology and metabolic engineering offer promising solutions by transferring the BIA biosynthetic pathways into well-characterized microbial hosts, such as Saccharomyces cerevisiae (yeast) and Escherichia coli. nih.govnih.govnih.govnih.gov

The heterologous production of BIAs involves several key steps:

Pathway Elucidation and Gene Discovery: A thorough understanding of the biosynthetic pathway and the identification of all necessary genes are prerequisites. nih.gov

Heterologous Expression: The identified plant genes are codon-optimized for expression in the microbial host and introduced, often on plasmids or integrated into the host genome. nih.govnih.gov

Enzyme and Pathway Tuning: Optimizing the expression levels of the biosynthetic enzymes is crucial for maximizing product yield. This can involve using promoters of different strengths and adjusting gene copy numbers. nih.govnih.govcaltech.edu

Host Engineering: Modifying the host's native metabolism can increase the supply of precursors for the BIA pathway. nih.gov For example, engineering the endogenous pathways in yeast to increase the availability of L-tyrosine, a key precursor, has been shown to improve BIA production. nih.gov

Compartmentation: Since some BIA biosynthetic enzymes are membrane-bound (e.g., cytochrome P450s), ensuring their proper folding and function in the microbial host is a significant challenge. Yeast, being a eukaryote with an endoplasmic reticulum, is often a more suitable host for expressing these enzymes than prokaryotic hosts like E. coli. nih.govnih.gov

Researchers have successfully engineered yeast to produce the central BIA intermediate, (S)-reticuline, and even downstream products like sanguinarine (B192314), berberine, and the morphinan (B1239233) alkaloid salutaridine (B1681412) from simple substrates. nih.govcaltech.edu For instance, the de novo biosynthesis of magnoflorine (B1675912) in yeast from glucose has been achieved, reaching a titer of 75.8 mg/L. nih.gov While significant progress has been made, the yields of many heterologously produced BIAs are still too low for commercial viability, highlighting the need for further optimization and the discovery of more efficient enzymes. nih.govfrontiersin.org

Table 2: Key Enzymes and Strategies in Heterologous BIA Production

Strategy/ComponentDescriptionExample ApplicationCitation(s)
Host Organism Microbial chassis for expressing the BIA pathway.Saccharomyces cerevisiae, Escherichia coli nih.govnih.gov
Precursor Supply Engineering host metabolism to increase the availability of starting materials like L-tyrosine.Overexpression of feedback-resistant enzymes in the shikimate pathway in yeast. nih.gov
Enzyme Tuning Optimizing the expression levels and ratios of biosynthetic enzymes.Varying gene copy numbers of pathway enzymes to increase morphine production in yeast. nih.gov
Enzyme Discovery Identifying novel or more efficient enzymes from different plant species.Screening for heterologous tyrosine hydroxylases active in yeast. nih.gov
Pathway Reconstruction Assembling the multi-step biosynthetic pathway in the heterologous host.Reconstitution of the (S)-reticuline biosynthetic pathway from dopamine (B1211576) in E. coli and yeast. nih.govnih.gov
P450 Enzyme Expression Overcoming challenges with expressing plant membrane-bound cytochrome P450s.Successful expression of plant-derived P450 enzymes in E. coli by removing the transmembrane domain. nih.govfrontiersin.org

Development of Microbial Cell Factories (e.g., Saccharomyces cerevisiae, Escherichia coli)

The engineering of microbial hosts, or "cell factories," to produce plant-derived natural products like BIAs represents a promising and scalable alternative to traditional methods. nih.govberkeley.edu Two of the most utilized microbial systems for BIA production are the bacterium Escherichia coli and the budding yeast Saccharomyces cerevisiae. nih.govacs.org These microorganisms offer several advantages, including rapid growth, amenability to genetic manipulation, and cultivation in controlled fermenters, which circumvents the challenges associated with plant cultivation. berkeley.edunih.govresearchgate.net

Escherichia coli has been successfully engineered to produce the key BIA intermediate, (S)-reticuline, from dopamine. pnas.org In some systems, E. coli has demonstrated the capacity for significantly higher de novo titers of certain BIAs compared to initial yeast models. engconfintl.org For instance, researchers have reported the synthesis of (S)-reticuline at a yield of 55 mg/L within one hour using transgenic E. coli. pnas.org However, a notable challenge with E. coli is the difficulty in functionally expressing certain complex plant enzymes, particularly cytochrome P450s, which often require the endomembrane systems present in eukaryotes for proper folding and activity. pnas.orgberkeley.edufrontiersin.org

Saccharomyces cerevisiae is a widely used eukaryotic host for BIA synthesis, largely due to its compatibility with endomembrane-associated cytochrome P450 enzymes, which are crucial for the diversification of BIA scaffolds. berkeley.eduengconfintl.orgnih.gov Researchers have successfully engineered yeast to produce not only the central intermediate reticuline (B1680550) but also more complex downstream BIAs from commercially available substrates. nih.govnih.gov Strategies have included reconstructing pathways for sanguinarine, berberine, and even morphinan alkaloids. nih.govnih.gov While initial titers in yeast were lower than in E. coli, significant improvements have been made, establishing yeast as a competitive platform for BIA synthesis. engconfintl.org For example, engineered yeast strains have produced the bisbenzylisoquinoline alkaloids guattegaumerine (B1218701) and berbamunine (B191780) at titers of 108 mg/L and 25 mg/L, respectively. nih.gov

To leverage the strengths of both systems, researchers have developed co-culture approaches. In one such system, transgenic E. coli is used to produce reticuline from dopamine, which is then converted into downstream alkaloids like magnoflorine (7.2 mg/L) or scoulerine (B1208951) (8.3 mg/L) by a separate culture of engineered S. cerevisiae. pnas.org

Table 1: Examples of BIA Production in Engineered Microbial Hosts

Compound Host Organism Precursor/Substrate Titer/Yield Reference(s)
(S)-Reticuline Escherichia coli Dopamine 55 mg/L pnas.org
(S)-Reticuline Saccharomyces cerevisiae (R,S)-norlaudanosoline ~150 mg/L researchgate.net
(S)-Reticuline Saccharomyces cerevisiae Sucrose (de novo) 4.8 g/L biorxiv.orgresearchgate.net
Magnoflorine E. coli / S. cerevisiae co-culture Dopamine 7.2 mg/L pnas.org
Scoulerine E. coli / S. cerevisiae co-culture Dopamine 8.3 mg/L pnas.org
Salutaridine Saccharomyces cerevisiae (R)-norlaudanosoline ~20 mg/L researchgate.net
Dihydrosanguinarine (B1196270)/ Sanguinarine Saccharomyces cerevisiae Sucrose (de novo) 635 mg/L biorxiv.orgresearchgate.net
Guattegaumerine Saccharomyces cerevisiae de novo 108 mg/L nih.gov
Berbamunine Saccharomyces cerevisiae de novo 25 mg/L nih.gov

Strategies for Biosynthetic Pathway Reconstruction and Optimization

Reconstructing complex, multi-step plant biosynthetic pathways in microbial hosts is a significant challenge in synthetic biology. researchgate.netnih.gov Success requires a systematic approach that involves not only expressing the necessary plant genes but also optimizing the host's cellular environment to support the pathway. nih.gov Key strategies that have been developed include the precise control of gene expression, methods to enhance enzyme function, and the re-engineering of host metabolism to increase the supply of necessary precursors. nih.gov

The simple introduction of biosynthetic genes into a host is often insufficient for high-level production. The expression of each enzyme must be carefully balanced to avoid the accumulation of toxic intermediates and to prevent pathway bottlenecks. nih.gov Precise regulation of foreign gene expression is therefore critical. nih.govnih.gov This is achieved through various molecular tools and strategies. In microbial systems, engineers utilize a range of promoters with different strengths (e.g., strong, inducible promoters) to control the timing and level of transcription of heterologous genes. nih.govnih.gov Furthermore, understanding the native regulatory networks in plants, which often involve transcription factors (TFs) from families like WRKY, MYB, and bHLH, provides a blueprint for engineering coordinated gene expression in heterologous hosts. nih.govresearchgate.netresearchgate.net By placing pathway genes under the control of a single, inducible regulatory system, it is possible to achieve co-expression and maintain optimal enzyme ratios. nih.gov Deep learning models are also being developed to predict how edits to regulatory elements in a gene's promoter region will affect its expression, allowing for knowledge-guided engineering of transcription levels. nih.gov

Plant enzymes, particularly cytochrome P450s, can be difficult to express in a functional form in bacterial hosts like E. coli. berkeley.edufrontiersin.org Saccharomyces cerevisiae is often preferred because its eukaryotic cellular machinery, including the endoplasmic reticulum, is more suitable for the proper folding and modification of these complex membrane-bound proteins. engconfintl.orgnih.gov To further improve the functional expression of recombinant enzymes, several strategies are employed. These include the use of molecular chaperones that assist in protein folding, the expression of enzymes as fusion proteins (e.g., with SUMO or thioredoxin) to increase solubility, and optimizing the codon usage of the foreign gene to match that of the host organism. nih.gov Another advanced strategy is the compartmentalization of pathway enzymes within specific cellular organelles, such as peroxisomes. biorxiv.org This can sequester toxic intermediates and increase local substrate and enzyme concentrations, thereby improving pathway efficiency. biorxiv.org For enzymes that remain difficult to express in a single host, co-culture systems that divide the pathway between E. coli and S. cerevisiae have proven effective. pnas.orgfrontiersin.org

The native enzymes used to reconstruct BIA pathways may not function optimally in a microbial host or may exhibit promiscuity, leading to the formation of undesirable side-products. berkeley.edu To address this, researchers employ strategies of enzyme tuning and engineering. nih.govnih.gov "Enzyme tuning" involves screening homologous enzymes from different plant species to identify variants with superior activity, stability, or selectivity for a specific reaction step. nih.govnih.gov This approach has been used to optimize reticuline production by identifying the best-performing set of methyltransferase enzymes. nih.gov

Beyond screening, protein engineering techniques, including rational design and directed evolution, are used to create novel enzyme variants with improved properties. nih.govnih.govyoutube.comdtu.dk By making specific changes to an enzyme's amino acid sequence, its substrate specificity and catalytic efficiency can be altered. nih.govdtu.dk A powerful example of this is the engineering of a cytochrome P450 enzyme involved in bisBIA synthesis; by creating a chimeric variant, researchers were able to invert the product profile, switching from the production of guattegaumerine to exclusively producing berbamunine. nih.gov Such engineering efforts are crucial for improving the final yield and purity of the target BIA and for potentially creating novel, non-natural alkaloids. pnas.orgberkeley.edu

Genetic Engineering in Plants for BIA Accumulation (e.g., VIGS, CRISPR/Cas9)

In addition to microbial factories, direct genetic modification of the source plants offers a route to enhance the accumulation of specific BIAs. taylorfrancis.comyoutube.com Modern genetic engineering tools provide powerful methods for manipulating plant biosynthetic pathways in vivo. nih.gov

Virus-Induced Gene Silencing (VIGS) is a reverse genetics technique that uses a modified plant virus to temporarily suppress the expression of a target gene. nih.gov VIGS is a powerful tool for the rapid functional characterization of newly discovered biosynthetic genes in plants. nih.gov By silencing a specific gene, researchers can observe the resulting change in the plant's alkaloid profile, thereby confirming the gene's role in the pathway. For example, VIGS has been used to validate the function of candidate genes related to flower development in watermelon by observing the resulting phenotype. nih.gov While generally transient, VIGS can sometimes induce heritable epigenetic changes. nih.gov

CRISPR/Cas9 (Clustered Regularly Interspaced Short Palindromic Repeats and CRISPR-associated protein 9) has revolutionized plant metabolic engineering by enabling precise and permanent editing of the plant genome. nih.govnih.gov This technology can be used to knock out genes with high precision, such as those in competing metabolic pathways, to redirect metabolic flux towards the desired BIA. mdpi.comnih.gov It can also be used to alter the expression of regulatory genes, like transcription factors or microRNAs, that control the entire BIA pathway. nih.govnih.gov In opium poppy, CRISPR/Cas9 has been proposed as a tool to develop new varieties with enhanced alkaloid profiles, for instance by targeting genes responsible for converting thebaine to codeine and morphine, thereby accumulating the valuable precursor thebaine. nih.govnih.gov Despite its power, challenges remain, including the difficulty of transforming and regenerating some non-model medicinal plants and the potential for off-target edits. nih.govnih.gov

Advantages of Biotechnological Production over Traditional Sourcing

The traditional method of obtaining 4-benzylisoquinoline alkaloids (BIAs) relies on the extraction from plant sources. However, this approach faces significant limitations, including low yields of target compounds, the complexity of chemical synthesis for these intricate molecules, and the logistical challenges of plant cultivation. researchgate.netrsc.org As a result, biotechnology, particularly the use of engineered microorganisms, has emerged as a promising alternative for the production of these valuable phytochemicals. acs.org This approach offers numerous advantages over conventional plant-based sourcing.

One of the primary drivers for exploring biotechnological routes is the inefficiency of extraction from natural sources. Many pharmacologically important BIAs accumulate at very low concentrations in plants, making their isolation for commercial purposes economically challenging. rsc.org Furthermore, the chemical structures of most BIAs are too complex for economically viable total chemical synthesis. researchgate.net Biotechnological production in engineered microbes, such as the yeast Saccharomyces cerevisiae and the bacterium Escherichia coli, provides a solution to overcome these hurdles. researchgate.netacs.org

Microbial fermentation presents a highly controlled and optimizable production platform. Unlike agriculture, which is subject to climate variability and geographical constraints, microbial biosynthesis allows for consistent production in contained bioreactors. nih.govbiorxiv.org Key advantages of this biotechnological approach include:

Increased Yield and Productivity: Metabolic engineering strategies, such as overexpressing rate-limiting enzymes or knocking down competing pathways, can significantly enhance the production titers of specific BIAs. nih.gov For instance, engineered yeast strains have achieved high titers of the key BIA intermediate (S)-reticuline. biorxiv.org

Rapid Production Cycles: Microorganisms like yeast exhibit rapid biomass accumulation, leading to significantly shorter production timelines compared to the months or years required for cultivating and harvesting source plants. nih.gov

Simplified Purification: Engineered microbes can be designed to produce a single target BIA or a key precursor, minimizing the formation of a complex mixture of related alkaloids typically found in plants. This simplifies downstream purification processes, reducing costs and improving final product purity. nih.gov

Pathway Elucidation and Diversification: Reconstituting BIA pathways in microbial hosts serves as a powerful tool for studying the functions of biosynthetic enzymes and regulatory mechanisms. nih.gov It also enables the creation of novel BIA structures by introducing new enzymes or modifying existing pathways, a concept known as biocombinatorial synthesis. nih.gov

Sustainability and Scalability: Microbial production is a scalable technology that can be more environmentally friendly than traditional agriculture, often utilizing inexpensive and renewable feedstocks. nih.govfrontiersin.org This method avoids the ecological impact of large-scale cultivation and the harvesting of potentially rare or endangered plant species. pnas.org

Supply Chain Stability: Biotechnological production offers a stable and reliable supply chain, independent of the seasonal and environmental fluctuations that can affect agricultural output. biorxiv.org

The development of microbial cell factories for BIA synthesis involves the reconstruction of complex, multi-step plant biosynthetic pathways in a heterologous host. nih.gov This process, a cornerstone of synthetic biology, allows for the targeted production of high-value molecules like (S)-reticuline, a critical branch-point intermediate for a vast array of BIA structural classes. researchgate.netnih.gov

Table 1: Comparison of Traditional vs. Biotechnological BIA Production

FeatureTraditional Sourcing (from Plants)Biotechnological Production (in Microbes)
Source Plant species (e.g., Papaver somniferum) rsc.orgEngineered microorganisms (e.g., S. cerevisiae, E. coli) acs.org
Yield Often low and variable rsc.orgCan be significantly increased through metabolic engineering biorxiv.orgnih.gov
Production Time Long (months to years for plant cultivation) nih.govShort (days for fermentation) nih.gov
Purity of Extract Complex mixture of related alkaloids nih.govCan be engineered for high selectivity of a single compound nih.govbiorxiv.org
Process Control Dependent on environmental and agricultural factors biorxiv.orgHighly controlled and optimizable fermentation conditions nih.gov
Scalability Limited by land availability and cultivation challenges pnas.orgReadily scalable using standard fermentation technology nih.gov
Sustainability Potential for over-harvesting and land use issues pnas.orgUtilizes renewable feedstocks, more environmentally friendly nih.govfrontiersin.org
Novel Compound Generation Limited to naturally occurring alkaloidsPossible to create novel BIAs through pathway engineering nih.gov

Advanced Analytical Techniques for BIA Profiling and Characterization

The structural diversity and complexity of benzylisoquinoline alkaloids (BIAs) in plant extracts and engineered microbial systems necessitate powerful analytical techniques for their accurate identification, quantification, and structural elucidation. Modern analytical workflows have become indispensable for both quality control of BIA-based products and for fundamental research into their biosynthesis.

High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MSn, Orbitrap)

High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), is a cornerstone of modern BIA analysis. Techniques like Orbitrap-based LC-MSn (tandem mass spectrometry) provide exceptional mass accuracy and resolving power, which are critical for distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental compositions.

This high mass accuracy allows for the confident determination of the elemental formula of an unknown BIA, which is a crucial first step in its identification. The high resolution separates ions of very similar mass-to-charge ratios (m/z), enabling the detection of specific alkaloids even in highly complex biological matrices. The "n" in LC-MSn refers to the capability of performing multiple stages of fragmentation, which provides deeper structural insights.

Tandem Mass Spectrometry for Fragmentation Analysis (e.g., CID, HCD, PQD MS2)

Tandem mass spectrometry (MS/MS or MS2) is essential for the structural elucidation of BIAs. In this technique, a specific precursor ion (e.g., the molecular ion of a BIA) is selected and then fragmented into smaller product ions. The resulting fragmentation pattern is a structural fingerprint that can be used to identify the compound or to deduce its structure.

Several fragmentation techniques are commonly employed:

Collision-Induced Dissociation (CID): This is a widely used technique where ions are fragmented by colliding them with an inert gas. CID is effective for generating characteristic fragmentation patterns for many BIAs.

Higher-Energy C-trap Dissociation (HCD): HCD is a fragmentation method available on Orbitrap instruments that often produces a richer fragmentation spectrum, including low-mass diagnostic ions that can be crucial for identifying specific structural motifs within the BIA skeleton.

Pulsed Q-Dissociation (PQD): PQD is another fragmentation technique that can provide complementary information to CID and HCD, sometimes revealing different fragmentation pathways and generating unique product ions that aid in unequivocal structure confirmation.

By analyzing the fragmentation patterns obtained from these techniques, researchers can map the core structure, identify functional groups, and determine the connectivity of the BIA molecule.

Emerging Research Directions and Future Prospects

The field of this compound alkaloid research continues to evolve, driven by technological advancements and a deeper understanding of plant biochemistry. Future research is poised to unlock further therapeutic potential and expand the metabolic engineering toolkit for these compounds.

Exploration of Underexplored Plant Species for Novel BIAs and Pathways

While significant research has focused on well-known BIA-producing plants like the opium poppy (Papaver somniferum), a vast number of plant species that produce these alkaloids remain underexplored or completely uninvestigated. siliconrepublic.com These plants represent a largely untapped reservoir of novel BIA structures with potentially unique pharmacological activities.

Future research will increasingly focus on bioprospecting in these underexplored species. By applying modern 'omics' technologies—genomics, transcriptomics, and metabolomics—researchers can efficiently identify novel BIAs and the unique biosynthetic genes responsible for their production. siliconrepublic.comacs.org This approach not only expands the library of known natural products but also provides new enzymatic tools for synthetic biology applications. Discovering novel enzymes with different substrate specificities or catalytic activities can enable the production of new-to-nature BIAs through metabolic engineering in microbial hosts. This exploration is critical for discovering next-generation therapeutic agents and for broadening our fundamental understanding of the evolution and diversity of plant specialized metabolism.

Discovery of New BIA Scaffolds for Drug Design and Development

The quest for novel therapeutic agents has propelled significant research into the discovery and design of new benzylisoquinoline alkaloid (BIA) scaffolds. The inherent structural diversity of BIAs, with approximately 2,500 known structures, provides a rich foundation for drug development. nih.govnih.gov The core 1-benzylisoquinoline (B1618099) structure, originating from the precursor (S)-norcoclaurine, serves as a fundamental template from which a vast array of BIA scaffolds are biosynthetically derived. wikipedia.org Landmark coupling reactions (C-C or C-O) and various functional group modifications, such as hydroxylation, O-methylation, and N-methylation, give rise to the diverse skeletons of BIA subgroups. youtube.com

Modern biotechnological approaches are at the forefront of generating novel BIA scaffolds. Synthetic biology, in particular, offers powerful platforms for producing non-natural BIAs. nih.gov By reconstructing BIA pathways in microorganisms and employing a "mix and match" strategy with heterologous enzymes, researchers can create enzyme cascades in vitro. nih.gov This approach allows for the combination of enzymes like tyrosinases, decarboxylases, transaminases, and norcoclaurine synthases to generate new alkaloid structures from various amino acid precursors. nih.gov For instance, de novo cascades have been designed to produce novel BIAs by condensing dopamine with alternative aldehydes, thereby creating new scaffolds with potential pharmaceutical properties. nih.gov

Another innovative strategy in drug design is "scaffold morphing." This medicinal chemistry technique involves the systematic and gradual modification of a parent compound to develop new molecules with improved therapeutic potential. nih.gov Based on the principle of bioisosteric replacement, functional groups or segments of an existing BIA scaffold can be replaced with other groups to enhance potency, synthetic feasibility, and pharmacokinetic profiles. nih.gov This rational design approach, combined with in silico methods like molecular docking and pharmacokinetic modeling, accelerates the discovery of promising new drug candidates. nih.gov The benzylisoquinoline skeleton is considered a promising scaffold for anticancer drug development, as demonstrated by the antiausterity activities of certain BIAs against cancer cell lines. nih.gov The continual exploration of both natural BIA diversity and the application of advanced synthetic and computational methods promises to yield a new generation of BIA-based therapeutics. nih.gov

Mechanistic Studies of BIA Transport Across Biological Barriers (e.g., Blood-Brain Barrier)

The therapeutic potential of this compound alkaloids (BIAs) for central nervous system (CNS) disorders is intrinsically linked to their ability to cross the blood-brain barrier (BBB). The BBB is a highly selective, dynamic interface that meticulously regulates the passage of substances from the bloodstream into the brain parenchyma, thereby maintaining CNS homeostasis. nih.govphysiology.org This barrier is composed of specialized brain capillary endothelial cells interconnected by tight junctions, which severely restrict paracellular diffusion. physiology.org Consequently, the transport of most molecules, including BIAs, across the BBB is governed by specific transport mechanisms. nih.gov

The primary mechanisms for drug transport across the BBB include passive lipid-mediated diffusion for small, lipophilic molecules, and carrier-mediated or receptor-mediated transcytosis for other substances. nih.govyoutube.com However, the brain is also protected by a host of active efflux transporters that actively pump xenobiotics back into the bloodstream, limiting their CNS accumulation. nih.gov Key among these are ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP), which are highly expressed on the luminal membrane of brain endothelial cells and recognize a wide range of substrates. nih.govnih.gov The function of these efflux transporters is a major hurdle for the brain delivery of many potential therapeutic agents. For example, studies have shown that environmental chemicals like bisphenol A can inhibit the function of BCRP, which could have implications for the transport of other BCRP substrates. mdpi.com

Investigating the specific mechanisms of BIA transport across the BBB often requires sophisticated in vitro models that mimic the in vivo environment. These models include co-cultures of brain capillary endothelial cells with astrocytes and pericytes, which are crucial for inducing the barrier phenotype. nih.govelsevierpure.com Conditionally immortalized cell lines and microfluidic "BBB-on-a-chip" systems are also being developed to provide more reproducible and high-throughput platforms for screening drug permeability and studying transport pathways. nih.govelsevierpure.com While specific transport data for many individual BIAs is still limited, it is understood that their ability to enter the brain depends on a balance between their physicochemical properties (e.g., lipophilicity, charge) and their interactions with both uptake and efflux transporters. youtube.com For instance, some molecules may utilize solute carrier (SLC) transporters, such as the large neutral amino acid transporter (LAT1), for entry, while others are actively removed by P-gp or BCRP. nih.govwikipedia.org Elucidating these intricate transport mechanisms is a critical step for the rational design of CNS-active BIA-based drugs. elsevierpure.com

Elucidation of Ecophysiological Functions of BIAs in Plants

While the pharmacological properties of benzylisoquinoline alkaloids (BIAs) are well-documented, their primary roles in the plants that produce them—their ecophysiological functions—are an area of active investigation. researchgate.net As specialized metabolites, BIAs are not typically essential for the basic growth and development of the plant but are thought to play crucial roles in mediating interactions with the environment. researchgate.net The primary hypothesis is that BIAs function as chemical defense compounds against a variety of biotic stressors, including herbivores and pathogenic microorganisms. nih.gov

Different classes of BIAs have been implicated in specific defensive roles. Benzophenanthridine alkaloids, for example, are known to provide chemical protection against pathogens and herbivores. nih.govnih.gov The accumulation of certain benzophenanthridines, such as sanguinarine, has been observed to increase in plants like Chelidonium majus and Macleaya cordata following herbivory, suggesting an inducible defense mechanism. nih.gov These alkaloids can deter feeding by insects and exhibit antimicrobial properties against various fungi and bacteria. nih.govplos.org

Protoberberine alkaloids, such as berberine, also exhibit significant antimicrobial and defensive properties. nih.govnih.gov These compounds can act as phytoalexins, which are antimicrobial substances synthesized by plants in response to pathogen attack. Their broad-spectrum activity helps protect the plant from infection. nih.gov Beyond direct defense, some BIAs may function as allelochemicals—compounds released into the environment that influence the growth and development of neighboring plants. researchgate.net While some studies on extracts containing BIAs have shown no allelopathic effect on certain aquatic plants, the potential for specific alkaloids to act as allelochemicals remains an area for further research. taylorandfrancis.com The diverse structures within the BIA family likely correspond to a wide range of specific ecological functions, from deterring large herbivores to inhibiting the growth of soil-borne microbes, highlighting their importance for plant survival and fitness in complex ecosystems. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.